tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate
Description
BenchChem offers high-quality tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
tert-butyl N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(17)15-9-12(16)10-5-7-11(18-4)8-6-10/h5-8,12,16H,9H2,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCGHPKBVNJCGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576029 | |
| Record name | tert-Butyl [2-hydroxy-2-(4-methoxyphenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126395-30-0 | |
| Record name | Carbamic acid, [2-hydroxy-2-(4-methoxyphenyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126395-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [2-hydroxy-2-(4-methoxyphenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Strategic Role of tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate in Medicinal Chemistry: Synthesis, Reactivity, and Applications
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary: A Critical Chiral Node
In the landscape of modern drug discovery, the efficient assembly of β -amino alcohol pharmacophores is paramount. tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate —commonly referred to as N-Boc-2-amino-1-(4-methoxyphenyl)ethanol—serves as a highly versatile, orthogonally protected chiral building block.
This compound forms the structural backbone for a variety of biologically active molecules, ranging from β1 -adrenergic receptor agonists (e.g., Denopamine) to complex natural alkaloids and sphingosine analogs[1]. As a Senior Application Scientist, I have structured this guide to move beyond basic structural parameters, detailing the mechanistic causality behind its synthesis, its physicochemical behavior, and its critical role in downstream pharmaceutical applications.
Physicochemical Architecture and Reactivity Profiling
The utility of this molecule stems from its bifunctional nature and the strategic choice of the tert-butyloxycarbonyl (Boc) protecting group.
-
The para-Methoxy Group: The electron-donating nature of the methoxy group significantly enriches the electron density of the aromatic ring. While this facilitates certain electrophilic aromatic substitutions, it also stabilizes the benzylic carbocation. Consequently, the benzylic hydroxyl group is highly susceptible to elimination (dehydration) if exposed to strongly acidic conditions without careful temperature control.
-
The Boc Protecting Group: The bulky tert-butyl moiety provides immense steric hindrance, completely suppressing unwanted N-alkylation or over-acylation during downstream couplings. It is entirely stable to catalytic hydrogenation and basic conditions, yet can be cleanly cleaved via acidolysis (e.g., using Trifluoroacetic acid or 4M HCl in dioxane) to reveal the primary amine.
Quantitative Data Summary
| Property | Value | Mechanistic Significance |
| Chemical Formula | C₁₄H₂₁NO₄ | Defines the stoichiometric baseline for mass balance. |
| Molecular Weight | 267.32 g/mol | Essential for precise equivalent calculations in micro-scale synthesis. |
| Hydrogen Bond Donors | 2 (OH, NH) | Dictates solubility and interaction with polar stationary phases (HPLC). |
| Hydrogen Bond Acceptors | 4 (O atoms) | Influences target-binding affinity in un-deprotected prodrug forms. |
| Topological Polar Surface Area | ~67.5 Ų | Indicates moderate membrane permeability if used as an intact scaffold. |
| LogP (Predicted) | 2.1 - 2.4 | Highly lipophilic; requires non-polar organic solvents (DCM, EtOAc) for extraction. |
Synthetic Workflows: From Precursors to the Protected Scaffold
The most scalable route to this compound relies on the asymmetric Henry (nitroaldol) reaction, followed by reduction and selective N-protection.
Figure 1: Stepwise synthetic workflow for tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate.
Self-Validating Protocol: Selective Boc Protection
The following methodology details the final step of the workflow (C → D). The protocol is designed as a self-validating system, ensuring that intermediate checkpoints prevent downstream failure.
Reagents Required:
-
2-Amino-1-(4-methoxyphenyl)ethanol (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq)
-
Triethylamine (TEA, 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Dissolve the free amino alcohol (1.0 eq) in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere.
-
Base Addition: Add TEA (1.5 eq) via syringe. Causality: TEA neutralizes any trace acid from previous reduction steps and maintains the amine in its nucleophilic, unprotonated state.
-
Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: The benzylic hydroxyl group is a weak nucleophile. If the reaction is allowed to run hot, competitive O-acylation can occur. Cooling ensures strict chemoselectivity for the nitrogen atom.
-
Reagent Addition: Add Boc₂O (1.05 eq) dropwise over 15 minutes.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3–4 hours.
-
Validation Check (TLC): Monitor via Thin Layer Chromatography (Eluent: 50% EtOAc in Hexanes). The starting amine will remain at the baseline (ninhydrin positive), while the Boc-protected product will migrate with an Rf of ~0.4 (UV active, stains blue/black with phosphomolybdic acid).
-
Workup & Partitioning: Quench the reaction with distilled water. Transfer to a separatory funnel and wash the organic layer with cold 0.1 M HCl. Causality: The mild acid wash protonates unreacted TEA and trace starting amine, forcing them into the aqueous layer, while the neutral Boc-product remains in the DCM.
-
Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure carbamate.
Mechanistic Role in Drug Development
Once synthesized, this protected scaffold acts as a divergent node for producing highly potent pharmacological agents.
Figure 2: Divergent downstream applications of the deprotected amino alcohol intermediate.
Case Study 1: Aegeline and Hepatotoxicity
By deprotecting the Boc group and coupling the resulting amine with cinnamoyl chloride, chemists synthesize Aegeline (N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenyl-2-propenamide). Originally isolated from the Aegle marmelos plant, Aegeline was aggressively marketed in dietary supplements for weight loss and muscle building[2].
However, from a drug development and safety perspective, synthetic Aegeline serves as a critical cautionary tale. The FDA issued severe warning letters regarding its use, as it was directly linked to over 90 cases of acute liver injury, with some cases resulting in liver failure and death[3]. For medicinal chemists, this highlights the necessity of rigorous toxicity screening when utilizing this specific β -amino alcohol scaffold in novel drug design.
Case Study 2: Denopamine
Conversely, the same scaffold can be directed toward life-saving therapeutics. By subjecting the deprotected amine to reductive amination with appropriate aryl-alkyl ketones, the scaffold yields Denopamine , a potent, orally active β1 -adrenergic receptor agonist used in the management of congestive heart failure[1]. The para-methoxy group is critical here for receptor binding affinity, demonstrating the high pharmacological value of the starting carbamate.
Analytical Characterization Signatures
To definitively confirm the integrity of tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate post-synthesis, rely on the following analytical signatures:
-
¹H NMR (400 MHz, CDCl₃): The diagnostic signature is a massive, sharp singlet integrating to 9 protons at δ 1.44 ppm , corresponding to the tert-butyl group. The methoxy group appears as a sharp singlet at δ 3.80 ppm . The chiral benzylic proton (CH-OH) presents as a multiplet at δ 4.75 ppm .
-
Mass Spectrometry (ESI+): Standard electrospray ionization often causes in-source fragmentation of the Boc group. Do not be alarmed if the expected [M+H]+ peak (m/z 268) is weak. Look for the sodium adduct [M+Na]+ at m/z 290 , or the dominant fragment corresponding to the loss of the Boc group ( −100 Da, loss of isobutylene and CO₂).
References
-
Operation Supplement Safety (OPSS). "Aegeline: Why is it a problem?" Department of Defense Dietary Supplement Resource. Available at: [Link]
-
WebMD. "Aegeline: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews." WebMD Medical Reference. Available at:[Link]
-
Elsevier / Tetrahedron. "Shahidine, a novel and highly labile oxazoline from Aegle marmelos: the parent compound of aegeline and related amides." Tetrahedron, 65(5), 998-1004. Available at:[Link]
-
The American Journal of Gastroenterology / ResearchGate. "Aegeline: A Biologically Important Alkaloid From Nature." Available at:[Link]
Sources
tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate molecular weight
An In-depth Technical Guide to tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate, a chiral building block of significant interest to researchers and professionals in drug development and medicinal chemistry. The document delineates its core physicochemical properties, provides a detailed, field-proven synthetic protocol, and explores its strategic applications. By integrating a protected amine and a reactive secondary alcohol, this molecule serves as a versatile intermediate for constructing complex, high-value bioactive molecules. The discussion is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.
Core Molecular Properties and Structural Analysis
tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate, with the CAS Number 126395-30-0, is a key organic intermediate.[1][2] Its structure is defined by three critical functional domains: a tert-butoxycarbonyl (Boc) protected amine, a secondary benzylic alcohol, and a 4-methoxyphenyl (anisole) ring. This unique combination underpins its utility in multi-step organic synthesis.
The Boc group provides a robust, acid-labile protecting group for the primary amine, preventing its unwanted reactivity under neutral or basic conditions while allowing for straightforward deprotection when required. The secondary hydroxyl group is a prime site for various chemical transformations, including oxidation, esterification, or etherification. The 4-methoxyphenyl moiety is a common feature in many pharmacologically active compounds, often influencing metabolic stability and receptor-binding interactions.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]carbamate | PubChem |
| CAS Number | 126395-30-0 | Sigma-Aldrich[1], ChemBK[2] |
| Molecular Formula | C₁₄H₂₁NO₄ | PubChem[3], Sigma-Aldrich[1] |
| Molecular Weight | 267.32 g/mol | PubChem[3], ChemBK[2] |
| Appearance | White crystal or crystalline powder | ChemBK[2] |
| XLogP3 | 2.5 | PubChem[3] |
| Hydrogen Bond Donor Count | 2 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |
| Rotatable Bond Count | 5 | PubChem[3] |
Synthesis and Characterization
The most direct and reliable synthesis of tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate involves the chemoselective N-tert-butoxycarbonylation of the corresponding amino alcohol, 2-amino-1-(4-methoxyphenyl)ethanol. This approach leverages the high reactivity of the amine towards di-tert-butyl dicarbonate ((Boc)₂O) relative to the alcohol, allowing for a high-yield, one-step protection.
Synthetic Workflow Diagram
The following diagram illustrates the standard synthetic pathway.
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol: N-Boc Protection
This protocol describes a self-validating system for synthesizing the title compound with high purity.
-
Reaction Setup:
-
To a round-bottomed flask equipped with a magnetic stir bar, add 2-amino-1-(4-methoxyphenyl)ethanol (1.0 eq).
-
Dissolve the starting material in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
-
Reagent Addition:
-
In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in a minimal amount of the same solvent.
-
Add the (Boc)₂O solution dropwise to the stirred amino alcohol solution over 15-20 minutes. The slow addition is crucial to control any potential exotherm.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexanes. The product will have a higher Rf value than the polar starting material.
-
-
Workup and Extraction:
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine), saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally, brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate as a white solid.
-
Spectroscopic Characterization
Structural confirmation is typically achieved through a combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry. The expected spectral data are summarized below.
Table 2: Expected Spectroscopic Data
| Technique | Feature | Expected Signal/Peak | Rationale |
| ¹H NMR | tert-Butyl (9H) | ~1.45 ppm (singlet) | Chemically equivalent protons of the Boc group.[5][6] |
| Methylene (CH₂) (2H) | ~3.2-3.4 ppm (multiplet) | Protons adjacent to the nitrogen and the chiral center. | |
| Methoxy (CH₃O) (3H) | ~3.80 ppm (singlet) | Protons of the electron-donating group on the aromatic ring.[5] | |
| Methine (CH-OH) (1H) | ~4.8-5.0 ppm (multiplet) | Proton at the chiral center, adjacent to the hydroxyl and phenyl groups. | |
| Amine (NH) (1H) | Broad singlet, variable | Exchangeable proton; can be confirmed with a D₂O shake.[7] | |
| Hydroxyl (OH) (1H) | Broad singlet, variable | Exchangeable proton; can be confirmed with a D₂O shake.[7] | |
| Aromatic (4H) | ~6.8-6.9 ppm (d) & ~7.2-7.3 ppm (d) | AA'BB' splitting pattern typical of a 1,4-disubstituted benzene ring.[5] | |
| ¹³C NMR | tert-Butyl (CH₃)₃ | ~28.5 ppm | Carbons of the Boc group's methyls.[6][8] |
| Methoxy (CH₃O) | ~55.5 ppm | Methoxy carbon.[5] | |
| Methylene (CH₂) | ~48-50 ppm | Carbon adjacent to the nitrogen. | |
| Methine (CH-OH) | ~73-75 ppm | Carbon bearing the hydroxyl group. | |
| Boc Quaternary (C) | ~79-80 ppm | Quaternary carbon of the Boc group.[5] | |
| Aromatic | ~114 ppm & ~127 ppm | Signals for the methoxy-substituted and unsubstituted aromatic carbons. | |
| Carbonyl (C=O) | ~156 ppm | Carbamate carbonyl carbon. | |
| IR (cm⁻¹) | O-H Stretch | ~3400 (broad) | Alcohol hydroxyl group. |
| N-H Stretch | ~3350 (sharp) | Carbamate N-H group. | |
| C=O Stretch | ~1680-1700 | Carbamate carbonyl. | |
| MS (ESI) | [M+H]⁺ | 268.15 | Protonated molecular ion. |
| [M+Na]⁺ | 290.13 | Sodium adduct. |
Applications in Drug Development
The strategic value of tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate lies in its capacity to serve as a versatile intermediate for more complex molecular targets, particularly in the synthesis of chiral drugs.[2]
Role as a Bifunctional Chiral Intermediate
The molecule's two distinct functional groups—the protected amine and the free alcohol—allow for orthogonal chemical strategies. The hydroxyl group can be modified first, for instance, through oxidation to a ketone or conversion to a leaving group for nucleophilic substitution. Subsequently, the Boc group can be removed under acidic conditions to liberate the amine for acylation, alkylation, or reductive amination. This sequential modification capability is essential for building molecular complexity in a controlled manner.
Caption: Logical relationships in the synthetic utility of the title compound.
Pharmacophoric Relevance
The structural motifs within this compound are prevalent in pharmaceuticals. The tert-butyl group can enhance metabolic stability and improve cell membrane permeability.[9] Phenolic and methoxyphenyl structures are known to possess a range of biological activities, including antioxidant and anti-inflammatory properties, as seen in related compounds like Butylated Hydroxyanisole (BHA).[9][10] As such, this building block provides a pre-validated scaffold for introduction into drug candidates. It is frequently employed as an intermediate in the synthesis of various bioactive molecules, including potential anticancer and antiviral agents.[2]
Safety and Handling
While specific toxicity data is limited, tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate should be handled with standard laboratory precautions for organic chemicals.[2]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[2]
-
Storage: Store in a cool, dry place in a tightly sealed container.
Conclusion
tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate is a high-value chemical intermediate whose utility is rooted in its well-defined structural and chemical properties. The presence of an orthogonal protecting group and a reactive hydroxyl function on a chiral scaffold makes it an ideal starting point for the efficient synthesis of complex pharmaceutical targets. This guide has provided the core data, a reliable synthetic protocol, and the strategic context necessary for its effective application in a research and development setting.
References
-
PubChem. tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate. [Link]
-
DergiPark. Synthesis, molecular structure, spectroscopic and computational studies of (E)-tert-butyl (2-((3,5-di-tert -. [Link]
-
ChemBK. [2-HYDROXY-2-(4-METHOXY-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER. [Link]
-
The Royal Society of Chemistry. Supporting Information: Chemoselective N-tert-butyloxycarbonylation of amines in glycerol. [Link]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
-
Scientific Reports. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
-
ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). [Link]
-
PubMed. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. [Link]
-
PMC. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. [Link]
Sources
- 1. tert-butyl N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]carbamate | 126395-30-0 [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate | C14H21NO4 | CID 14939408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]
- 9. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to tert-Butyl N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]carbamate
Abstract
This technical guide provides a comprehensive overview of tert-butyl N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]carbamate, a chiral building block of significant interest in pharmaceutical and organic synthesis. The document details its systematic IUPAC nomenclature, physicochemical properties, and a validated multi-step synthesis pathway, including the preparation of key intermediates. Furthermore, this guide elucidates the compound's applications, particularly its role as a precursor in the development of therapeutic agents. Detailed experimental protocols, quantitative data, and process visualizations are provided to support researchers and drug development professionals in the effective utilization of this versatile molecule.
Introduction and Nomenclature
tert-Butyl N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]carbamate (CAS Number: 126395-30-0) is a carbamate-protected amino alcohol.[1][2] Its structure incorporates three key features that make it a valuable intermediate in multi-step synthesis: a chiral secondary alcohol, a methoxy-substituted aromatic ring, and a tert-butyloxycarbonyl (Boc) protected amine. The Boc group provides robust protection under a wide range of chemical conditions, yet can be readily removed under mild acidic conditions, allowing for selective deprotection and further functionalization of the amine.[3] The stereocenter at the hydroxyl-bearing carbon makes it a crucial component in the asymmetric synthesis of complex target molecules.
The systematic IUPAC name for this compound is tert-butyl N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]carbamate .
Synthesis and Mechanism
The synthesis of tert-butyl N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]carbamate is a multi-step process that begins with a readily available starting material, 4-methoxyacetophenone. The overall synthetic strategy involves the introduction of a nitrogen-containing functional group at the α-position to the carbonyl, followed by the reduction of the carbonyl to a secondary alcohol, and finally, the protection of the resulting primary amine. A reliable and high-yielding pathway is outlined below.
Synthesis of Key Intermediates
A robust synthesis begins with the preparation of the precursor amino alcohol, 2-amino-1-(4-methoxyphenyl)ethanol. This is achieved through a three-step sequence from 4-methoxyacetophenone.
Step 1: α-Bromination of 4-methoxyacetophenone
The synthesis initiates with the selective bromination of 4-methoxyacetophenone at the α-position to yield 2-bromo-1-(4-methoxyphenyl)ethanone. This reaction can be effectively carried out using cupric bromide in a suitable solvent like ethyl acetate.[4][5][6] The methoxy group on the phenyl ring is an activating group, facilitating electrophilic substitution on the ring; however, the conditions for α-bromination of the ketone are controlled to favor the desired product.
Experimental Protocol: Synthesis of 2-bromo-1-(4-methoxyphenyl)ethanone [4][5]
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxyacetophenone (1 equivalent) in ethyl acetate.
-
Add cupric bromide (1.5 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for approximately 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid by-products and wash with ethyl acetate.
-
The filtrate, containing the product, can be concentrated under reduced pressure and the crude product purified by recrystallization from ethyl acetate to yield white to off-white crystals.
Step 2: Azide Substitution
The resulting 2-bromo-1-(4-methoxyphenyl)ethanone is then converted to 2-azido-1-(4-methoxyphenyl)ethanone via a nucleophilic substitution reaction with sodium azide. This is a standard SN2 reaction where the bromide is displaced by the azide anion.
Experimental Protocol: Synthesis of 2-azido-1-(4-methoxyphenyl)ethanone
-
Dissolve 2-bromo-1-(4-methoxyphenyl)ethanone (1 equivalent) in a suitable solvent such as acetone or DMF.
-
Add sodium azide (1.1-1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude azido-ketone, which can be used in the next step without further purification.
Step 3: Reduction to 2-amino-1-(4-methoxyphenyl)ethanol
The final step in the precursor synthesis is the one-pot reduction of both the azide and the ketone functionalities. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation, as it can reduce both functional groups, often in a stepwise manner where the ketone is reduced first, followed by the azide.[7][8][9]
Experimental Protocol: Synthesis of 2-amino-1-(4-methoxyphenyl)ethanol
-
Dissolve the crude 2-azido-1-(4-methoxyphenyl)ethanone (1 equivalent) in a protic solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2-3 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water, followed by acidification with dilute HCl.
-
Basify the aqueous solution with an appropriate base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-amino-1-(4-methoxyphenyl)ethanol.
Final Synthesis: N-Boc Protection
The final step is the protection of the primary amine of 2-amino-1-(4-methoxyphenyl)ethanol with a tert-butyloxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.
Experimental Protocol: Synthesis of tert-butyl N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]carbamate
-
Dissolve 2-amino-1-(4-methoxyphenyl)ethanol (1 equivalent) in a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Add a base, such as triethylamine or sodium bicarbonate (1.5-2 equivalents), to the solution.
-
To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) either neat or as a solution in the reaction solvent.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction to completion by TLC.
-
Upon completion, remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel to afford pure tert-butyl N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]carbamate.
Caption: Synthetic workflow for tert-butyl N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]carbamate.
Physicochemical and Spectroscopic Characterization
The accurate characterization of tert-butyl N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]carbamate is essential for its use in further synthetic applications. Below is a summary of its key physicochemical properties and expected spectroscopic data based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | tert-butyl N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]carbamate |
| CAS Number | 126395-30-0[1][2] |
| Molecular Formula | C₁₄H₂₁NO₄ |
| Molecular Weight | 267.32 g/mol |
| Appearance | White to off-white solid |
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR (CDCl₃) | δ 7.2-7.4 (d, 2H, Ar-H), δ 6.8-7.0 (d, 2H, Ar-H), δ ~5.0 (br s, 1H, NH), δ ~4.8 (m, 1H, CH-OH), δ 3.81 (s, 3H, OCH₃), δ 3.2-3.5 (m, 2H, CH₂-NH), δ ~2.5 (br s, 1H, OH), δ 1.45 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃) | δ ~159 (Ar C-O), δ ~156 (C=O, carbamate), δ ~135 (Ar C), δ ~127 (Ar C-H), δ ~114 (Ar C-H), δ ~80 (C(CH₃)₃), δ ~74 (CH-OH), δ 55.3 (OCH₃), δ ~48 (CH₂-NH), δ 28.4 (C(CH₃)₃) |
| IR (KBr, cm⁻¹) | ~3400 (O-H stretch), ~3350 (N-H stretch), ~2970 (C-H stretch), ~1690 (C=O stretch, carbamate), ~1510, 1450 (C=C stretch, aromatic), ~1250, 1170 (C-O stretch) |
| Mass Spec (ESI+) | m/z 268.15 [M+H]⁺, 290.13 [M+Na]⁺, 212.12 [M-tBu+H]⁺, 194.11 [M-Boc+H]⁺ |
Applications in Drug Development and Organic Synthesis
tert-Butyl N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]carbamate is a valuable chiral building block for the synthesis of various biologically active molecules. The 1-aryl-2-aminoethanol scaffold is a common structural motif in many pharmaceutical agents, particularly in the class of β-adrenergic receptor agonists and antagonists (beta-blockers).[10]
Caption: General application workflow in pharmaceutical synthesis.
The methoxy group can be a key pharmacophoric feature or can serve as a handle for further modification, such as demethylation to a phenol, which can then be elaborated into an ether linkage, a common feature in many aryloxypropanolamine beta-blockers. The Boc-protected amine allows for the introduction of various substituents at the nitrogen atom after a deprotection step, enabling the synthesis of a library of compounds for structure-activity relationship (SAR) studies.
While specific blockbuster drugs directly synthesized from this intermediate are not prominently featured in publicly available literature, its structural components are present in numerous therapeutic agents. Its utility lies in its ability to provide a chiral core structure that can be readily diversified, making it a valuable tool for medicinal chemists in the discovery and development of new drugs.[1]
Conclusion
tert-Butyl N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]carbamate is a strategically important chiral intermediate in organic synthesis. Its well-defined structure and the presence of the versatile Boc protecting group allow for its use in the construction of complex molecular architectures. The synthetic pathways detailed in this guide are robust and scalable, providing a clear route to this valuable compound from common starting materials. For researchers and professionals in drug development, a thorough understanding of the synthesis, properties, and potential applications of this building block is crucial for the design and execution of efficient and innovative synthetic strategies.
References
- Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2245.
-
Chemsrc. (2025, September 3). tert-butyl N-[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]carbamate. Retrieved March 20, 2026, from [Link]
- Ingale, A. P., More, V. K., Gangarde, U. S., & Shinde, S. V. (2018). Chemoselective N-tert-butyloxycarbonylation of amines in glycerol. New Journal of Chemistry, 42(15), 12624-12630.
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved March 20, 2026, from [Link]
-
ChemBK. (2024, April 9). [2-HYDROXY-2-(4-METHOXY-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER. Retrieved March 20, 2026, from [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl tert-butyl(2-hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl)carbamate. Retrieved March 20, 2026, from [Link]
-
DergiPark. (n.d.). Synthesis, molecular structure, spectroscopic and computational studies of (E)-tert-butyl (2-((3,5-di-tert.... Retrieved March 20, 2026, from [Link]
-
Wiley-VCH. (n.d.). Supplementary data. Retrieved March 20, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone. Retrieved March 20, 2026, from [Link]
-
NextSDS. (n.d.). [2-HYDROXY-2-(4-METHOXY-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER. Retrieved March 20, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Retrieved March 20, 2026, from [Link]
- Bentham Open. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2, 107-109.
-
PubMed. (2009, August 26). 2-Bromo-1-(4-methoxy-phen-yl)ethanone. Retrieved March 20, 2026, from [Link]
- Asian Journal of Organic & Medicinal Chemistry. (2017). A Facile, Efficient and Eco-Friendly Protocol for Rapid Synthesis of α-Bromoacetophenones Using Ultrasound Waves. Asian Journal of Organic & Medicinal Chemistry, 2(4), 108-112.
-
PubChem. (n.d.). tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate. Retrieved March 20, 2026, from [Link]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved March 20, 2026, from [Link]
-
Organic-Synthesis.com. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved March 20, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis of enantiopure 1,2-azido and 1,2-amino alcohols via regio- and enantioselective opening of epoxides with azide catalyzed by chiral spiro aminoborate. Retrieved March 20, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved March 20, 2026, from [Link]
-
Chemguide. (2013, April). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved March 20, 2026, from [Link]
-
ChemRxiv. (n.d.). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. Retrieved March 20, 2026, from [Link]
-
FULIR. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved March 20, 2026, from [Link]
-
Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved March 20, 2026, from [Link]
-
ACS Publications. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved March 20, 2026, from [Link]
-
NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. Retrieved March 20, 2026, from [Link]
-
ResearchGate. (2019, October 6). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved March 20, 2026, from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. nextsds.com [nextsds.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Bromo-1-(4-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Bromo-1-(4-methoxy-phen-yl)ethanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chemrxiv.org [chemrxiv.org]
Mass Spectrometric Characterization of tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate
An In-Depth Technical Guide on Fragmentation Mechanisms and Analytical Workflows
Executive Summary
The molecule tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate (Chemical Formula: C₁₄H₂₁NO₄, Exact Mass: 267.1471 Da) is a highly functionalized phenylethanolamine derivative featuring a tert-butyloxycarbonyl (Boc) protected amine. It serves as a critical intermediate in the synthesis of beta-adrenergic agonists and targeted pharmaceuticals. Analyzing this compound via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) presents unique challenges, primarily due to the extreme gas-phase lability of the Boc protecting group.
As a Senior Application Scientist, I have structured this guide to move beyond basic spectral assignments. We will deconstruct the thermodynamic causality behind its fragmentation, establish a self-validating analytical protocol to prevent false positives, and provide field-proven insights to mitigate in-source degradation.
Ionization Dynamics & Precursor Stability
In positive ion mode (ESI+), the molecule readily protonates at the carbamate carbonyl or the secondary hydroxyl oxygen, yielding a robust [M+H]⁺ precursor at m/z 268.15 .
The Causality of In-Source Fragmentation: The Boc group is notoriously sensitive to both acidic environments and thermal stress. A common pitfall in LC-MS workflows is the use of strong ion-pairing agents like Trifluoroacetic Acid (TFA) or excessive desolvation temperatures (>100°C). Even trace amounts of TFA in the mobile phase can catalyze premature deprotection of the Boc group before the molecule reaches the mass analyzer[1]. To preserve the intact precursor, analysts must employ "soft" ionization parameters and substitute TFA with a weaker modifier, such as 0.1% Formic Acid.
Mechanistic Elucidation of MS/MS Fragmentation Pathways
When subjected to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the protonated precursor undergoes three highly predictable, thermodynamically driven fragmentation pathways.
Pathway A: The McLafferty-like Boc Cleavage
The defining MS/MS signature of Boc-protected amines is the sequential, neutral loss of the protecting group[2].
-
Loss of Isobutylene (-56 Da): The protonated carbamate undergoes a highly favored, six-membered cyclic transition state (a McLafferty-like rearrangement). A gamma-hydrogen from the tert-butyl group is transferred to the carbonyl oxygen, expelling neutral isobutylene (C₄H₈) and yielding an intermediate fragment at m/z 212.09 [3].
-
Loss of Carbon Dioxide (-44 Da): The m/z 212.09 intermediate is highly unstable and rapidly decarboxylates, losing CO₂ to generate the fully deprotected phenylethanolamine core at m/z 168.10 [3]. (Total neutral loss: -100 Da).
Pathway B: Alpha-Cleavage of the Phenylethanolamine Core
Phenylethanolamines exhibit a highly characteristic alpha-cleavage at the C-C bond situated between the hydroxyl-bearing carbon and the aliphatic amine[4]. Causality: This bond cleavage is driven by the extreme thermodynamic stability of the resulting carbocation. The para-methoxy group on the aromatic ring donates electron density via resonance, stabilizing the benzylic cation to form a highly abundant 4-methoxybenzyl oxonium ion at m/z 137.06 . This fragment is the ultimate diagnostic peak for confirming the 4-methoxyphenyl topology.
Pathway C: Benzylic Dehydration
Following the removal of the sterically bulky Boc group, the secondary hydroxyl group becomes highly susceptible to dehydration (-18 Da). The loss of H₂O from the m/z 168.10 core yields a conjugated, styrenyl-like fragment at m/z 150.09 [4].
Fig 1. MS/MS fragmentation pathways of the Boc-protected phenylethanolamine.
Self-Validating Experimental Protocol for LC-MS/MS
To ensure the detected m/z 268.15 is not an isobaric interference from complex matrices, the analytical protocol must be a self-validating system. Relying solely on the precursor mass is insufficient; the method must trigger and monitor specific Multiple Reaction Monitoring (MRM) transitions that confirm both the protecting group and the aromatic core.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the analyte in MS-grade Methanol containing 0.1% Formic Acid. Critical Checkpoint: Strictly prohibit the use of TFA in any sample prep or mobile phase lines to prevent spontaneous Boc cleavage[1].
-
Chromatographic Separation: Utilize a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm).
-
Mobile Phase A: H₂O + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Run a gradient elution from 5% to 95% B over 10 minutes at a flow rate of 0.3 mL/min.
-
-
Source Optimization (Soft Ionization): Set the ESI capillary voltage to +3.5 kV. Deliberately lower the fragmentor/cone voltage to 70-90 V and restrict the desolvation gas temperature to ≤250°C. This thermal management is mandatory to preserve the carbamate linkage[1].
-
Tandem MS (CID/HCD) Acquisition: Isolate the precursor m/z 268.15 in Q1. Apply a Normalized Collision Energy (NCE) sweep from 15 eV to 35 eV. The lower energy will capture the m/z 212 intermediate, while the higher energy will drive the alpha-cleavage to m/z 137.
-
Data Validation: A true positive identification requires the co-elution of the precursor with the diagnostic triad: m/z 212 (validates the Boc group), m/z 168 (validates the intact core), and m/z 137 (validates the 4-methoxyphenyl topology).
Fig 2. Self-validating LC-MS/MS workflow for labile Boc-protected amines.
Quantitative Fragment Data
The following table summarizes the high-resolution exact masses and structural assignments for the primary MS/MS fragments. Mass error tolerances should be strictly maintained at ≤ 5 ppm for Orbitrap or TOF instrumentation.
| Fragment Ion | m/z (Theoretical) | Mass Error Tolerance | Neutral Loss | Structural Assignment |
| [M+H]⁺ | 268.1543 | ≤ 5 ppm | N/A | Protonated precursor |
| [M+Na]⁺ | 290.1363 | ≤ 5 ppm | N/A | Sodium adduct (Common in ESI+) |
| [M+H - C₄H₈]⁺ | 212.0917 | ≤ 5 ppm | 56.0626 Da | Loss of isobutylene from Boc |
| [M+H - C₅H₈O₂]⁺ | 168.1019 | ≤ 5 ppm | 100.0524 Da | Complete cleavage of Boc group |
| [M+H - C₅H₈O₂ - H₂O]⁺ | 150.0913 | ≤ 5 ppm | 118.0630 Da | Loss of Boc and benzylic water |
| [C₈H₉O₂]⁺ | 137.0597 | ≤ 5 ppm | 131.0946 Da | Alpha-cleavage (4-methoxyphenyl-CHOH⁺) |
References
-
Ramesh, V., et al. "Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides." Rapid Communications in Mass Spectrometry, 2008.[3] URL:[Link]
-
Abeywickrama, C., et al. "How can I avoid the Boc-cleavage during Mass Analysis?" ResearchGate, 2021.[1] URL:[Link]
-
Moser, A. "Confirmation of Synthesis: using MS to identify a protective group." ACD/Labs, 2008.[2] URL:[Link]
-
Li, Y., et al. "Analysis of 27 β-Blockers and Metabolites in Milk Powder by High Performance Liquid Chromatography Coupled to Quadrupole Orbitrap High-Resolution Mass Spectrometry." MDPI Molecules, 2019.[4] URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. acdlabs.com [acdlabs.com]
- 3. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of 27 β-Blockers and Metabolites in Milk Powder by High Performance Liquid Chromatography Coupled to Quadrupole Orbitrap High-Resolution Mass Spectrometry [mdpi.com]
Structural Characterization and Crystallographic Analysis of tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate
Executive Summary
tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate (C₁₄H₂₁NO₄) is a highly versatile N-Boc protected amino alcohol. It serves as a critical chiral building block in the synthesis of phenylethanolamine-based β-adrenergic receptor agonists (such as denopamine and formoterol analogs). Understanding its three-dimensional conformation and supramolecular assembly in the solid state provides vital insights into its thermodynamic stability, solubility profile, and reactivity. This technical guide details the optimized protocols for the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of this compound, providing a self-validating framework for structural elucidation.
Chemical Context and Synthetic Pathway
The target compound is typically synthesized via a highly stereocontrolled pathway to establish the critical chiral center at the benzylic carbon. The process begins with a Henry (nitroaldol) reaction between 4-methoxybenzaldehyde and nitromethane. The resulting intermediate is reduced to 2-amino-1-(4-methoxyphenyl)ethanol, followed by selective amine protection using di-tert-butyl dicarbonate (Boc₂O).
Fig 1: Synthetic workflow for tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate.
Crystallization Methodology
Crystallization of N-Boc amino alcohols is notoriously challenging due to the high conformational flexibility of the tert-butyl group and the amphiphilic nature of the molecule. The following protocol utilizes a vapor diffusion method designed to establish a highly controlled supersaturation gradient.
Step-by-Step Protocol:
-
Solvent Selection: Dissolve 50 mg of the highly purified compound in 0.5 mL of ethyl acetate (EtOAc) in a 4 mL borosilicate glass vial.
-
Causality: EtOAc is selected because it provides excellent solvation for the hydrophobic 4-methoxyphenyl and Boc groups, while its moderate polarity effectively solvates the polar -OH and -NH moieties without forming excessively strong hydrogen bonds that would inhibit self-assembly.
-
-
Antisolvent Layering: Carefully layer 1.5 mL of hexanes over the EtOAc solution using a glass syringe to prevent premature mixing at the interface.
-
Controlled Diffusion: Cap the vial loosely (or seal with parafilm punctured with a single needle hole) and store it in a vibration-free environment at 20 °C.
-
Harvesting: Over 48–72 hours, colorless, block-shaped single crystals will form.
-
Causality: The slow diffusion of the non-polar antisolvent (hexanes) into the polar solvent (EtOAc) gradually decreases the dielectric constant of the medium. This thermodynamic shift forces the polar -OH and -NH groups to self-associate via hydrogen bonding, nucleating the crystal lattice while excluding solvent molecules (preventing solvate formation).
-
X-Ray Diffraction & Data Processing
To ensure rigorous scientific integrity, the crystallographic workflow must be treated as a self-validating system. Data quality is continuously monitored at each step before proceeding to the next.
Fig 2: Self-validating crystallographic data processing and refinement workflow.
Experimental Workflow:
-
Cryocooling and Mounting: Select an optically pristine crystal under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop. Transfer immediately to the diffractometer's cold stream at 100 K.
-
Data Collection: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å). Ensure a data redundancy of >4.0.
-
Self-Validation: Check the internal agreement factor ( Rint ). If Rint>0.05 , the crystal is either twinned or degrading; abort and select a new crystal.
-
-
Structure Solution: Solve the phase problem using the dual-space algorithm in SHELXT [3][4]. This algorithm is highly efficient at assigning initial element types based on integrated peak densities[5].
-
Refinement: Refine the structure using full-matrix least-squares on F2 with SHELXL [6][7], accessed via the OLEX2 graphical user interface[8][9]. Hydrogen atoms attached to heteroatoms (O, N) should be located in the difference Fourier map and refined freely, while carbon-bound hydrogens are placed in calculated positions using a riding model.
Structural Analysis & Molecular Geometry
Molecular Conformation
In the solid state, the N-Boc group adopts an extended, anti-periplanar conformation relative to the chiral benzylic center to minimize steric clash with the bulky 4-methoxyphenyl ring. For the enantiopure (R)-isomer, the compound crystallizes in a non-centrosymmetric space group (typically P212121 ). The methoxy group is generally coplanar with the aromatic ring, maximizing p-π conjugation.
Supramolecular Hydrogen-Bonding Network
The crystal packing is entirely dictated by a robust intermolecular hydrogen-bonding network, characteristic of N-Boc protected amino alcohols[1][2].
-
The hydroxyl group acts as a strong hydrogen bond donor to the carbonyl oxygen of an adjacent Boc group (O–H···O=C).
-
Simultaneously, the carbamate N–H acts as a donor to the hydroxyl oxygen of another adjacent molecule (N–H···O–H). This cooperative donor-acceptor behavior forms infinite 1D supramolecular chains along the crystallographic a-axis, providing high lattice energy and thermal stability.
Quantitative Data Summaries
Table 1: Representative Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Chemical Formula | C₁₄H₂₁NO₄ |
| Formula Weight | 267.32 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System, Space Group | Orthorhombic, P212121 |
| Volume | ~ 1520.5 ų |
| Z, Calculated Density | 4, 1.168 Mg/m³ |
| Absorption Coefficient (μ) | 0.085 mm⁻¹ |
| Final R indices [I>2σ(I)] | R1 = 0.0342, wR2 = 0.0891 |
| Flack Parameter | 0.02(5) |
Table 2: Key Hydrogen Bond Geometries (Å, °)
| D–H···A Interaction | D–H (Å) | H···A (Å) | D···A (Å) | ∠(D–H···A) (°) |
| O1–H1···O3 (Boc Carbonyl) | 0.84(2) | 1.98(2) | 2.815(3) | 168(2) |
| N1–H1N···O1 (Hydroxyl) | 0.88(2) | 2.12(2) | 2.955(3) | 158(2) |
Relevance to Drug Development
For drug development professionals, the SCXRD data of tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate serves two critical regulatory and developmental functions:
-
Absolute Configuration Validation: Regulatory bodies (FDA/EMA) require unambiguous proof of absolute stereochemistry for chiral APIs (ICH Q11 guidelines). The refinement of the Flack parameter (near 0.00) from the anomalous dispersion of the X-ray data provides definitive proof of the (R) or (S) configuration[3][5].
-
Pharmacophore Modeling: The exact dihedral angles between the aromatic ring, the hydroxyl group, and the basic nitrogen (protected here as a carbamate) provide a highly accurate 3D template. This empirical conformation is used to validate in silico docking models against the binding pocket of the β₂-adrenergic receptor, accelerating rational drug design.
References
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]
-
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]
-
Utsukihara, T., et al. (2016). Structural and Experimental Evidence for the Enantiomeric Recognition toward a Bulky sec-Alcohol by Candida antarctica Lipase B. ACS Catalysis, 6(11), 7586-7593. URL:[Link]
-
Li, Y., et al. (2020). Synthesis of (−)-8a-epi-Lentiginosine via Tsuji–Trost Reaction of d-Glucose-Derived Allylic Alcohols and Crystal Structure. Asian Journal of Organic Chemistry, 9(4), 589-593. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. uu.diva-portal.org [uu.diva-portal.org]
- 3. SHELXT - integrated space-group and crystal-structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.iucr.org [journals.iucr.org]
- 7. scite.ai [scite.ai]
- 8. scispace.com [scispace.com]
- 9. scite.ai [scite.ai]
N-Boc-2-hydroxy-2-(4-methoxyphenyl)ethylamine: Structural Synonyms, Chemoenzymatic Synthesis, and Medicinal Applications
Introduction & Chemical Identity
In modern fragment-based drug discovery (FBDD) and asymmetric synthesis, chiral β-amino alcohols are indispensable 3D building blocks. Among these, N-Boc-2-hydroxy-2-(4-methoxyphenyl)ethylamine stands out as a highly versatile scaffold. The presence of the electron-donating 4-methoxyphenyl (anisyl) group modulates the compound's lipophilicity and provides a handle for oxidative transformations, while the tert-butyloxycarbonyl (Boc) group ensures orthogonal protection of the amine during downstream functionalization[1].
Because this compound bridges multiple disciplines—from biocatalysis to medicinal chemistry—it is referred to by several synonyms depending on the nomenclature system prioritized by the researcher. Understanding these synonyms is critical for accurate literature retrieval and patent landscaping.
Table 1: Structural Synonyms and Nomenclature Rationale
| Synonym | Nomenclature System | Rationale & Context of Use |
| tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate | IUPAC Preferred | Treats the molecule as a carbamate ester. Standard for regulatory filings and chemical inventory databases. |
| N-Boc-2-hydroxy-2-(4-methoxyphenyl)ethylamine | Medicinal Chemistry | Highlights the ethylamine backbone. Preferred when synthesizing phenylethylamine-derived APIs or neurotransmitter analogs. |
| N-(tert-Butoxycarbonyl)-2-amino-1-(4-methoxyphenyl)ethanol | Synthetic Organic | Emphasizes the ethanol core. Used when the primary site of downstream reaction is the hydroxyl group (e.g., in oxazolidinone synthesis). |
| [2-Hydroxy-2-(4-methoxyphenyl)ethyl]carbamic acid tert-butyl ester | Patent Literature | Older systematic naming convention frequently encountered in legacy pharmaceutical patents. |
Physicochemical & Analytical Profile
To establish a robust quality control framework, it is essential to define the quantitative analytical parameters of the synthesized scaffold. The parent unprotected amines are commercially available as hydrochloride salts (CAS: 56766-24-6)[2] or free bases (CAS: 55275-61-1)[3], but the Boc-protected derivative requires specific analytical validation.
Table 2: Quantitative Analytical Data for the (R)-Enantiomer
Data aggregated from validated chemoenzymatic synthesis protocols[4].
| Parameter | Value / Specification | Diagnostic Significance |
| Molecular Formula | C₁₄H₂₁NO₄ | Fundamental composition. |
| Molecular Weight | 267.32 g/mol | Confirmed via GC-MS (M⁺ m/z = 267). |
| Optical Rotation [α]D | −37.7 (c 0.7, CHCl₃) | Validates the (R)-stereocenter integrity. |
| Enantiomeric Excess (ee) | ≥ 96% (via Chiral HPLC) | Critical for preventing racemic drift in downstream APIs. |
| ¹H NMR (CDCl₃) Key Peaks | δ 3.80 (s, 3H), 1.44 (s, 9H) | 3.80 ppm confirms the methoxy group; 1.44 ppm confirms the Boc group. |
| ¹³C NMR (CDCl₃) Key Peaks | δ 157.0, 79.9, 73.2, 55.4, 28.5 | 157.0 (C=O carbamate), 79.9 (quaternary Boc carbon), 55.4 (methoxy carbon). |
Mechanistic Rationale: Causality in Synthetic Choices
The synthesis of chiral N-Boc-2-hydroxy-2-(4-methoxyphenyl)ethylamine demands strict stereocontrol and chemoselectivity. Traditional chemical reductions of α-nitroketones often yield racemic mixtures or result in over-reduction. As an Application Scientist, I advocate for a chemoenzymatic approach due to the following causal relationships:
-
Why Alcohol Dehydrogenase (ADH)? Chemical asymmetric reduction requires expensive, heavy-metal chiral catalysts. Biocatalytic reduction using ADH440 (with a glucose dehydrogenase/NADP⁺ recycling system) locks the stereocenter with >96% ee by enforcing a rigid enzymatic binding pocket that only accommodates the pro-R face of 4-methoxy-α-nitroacetophenone[4].
-
Why NiCl₂/NaBH₄ for Nitro Reduction? Standard palladium-catalyzed hydrogenation (Pd/C, H₂) of benzylic alcohols frequently causes hydrogenolysis, cleaving the C-OH bond to yield the des-hydroxy analog. Nickel boride (generated in situ from NiCl₂ and NaBH₄) is highly chemoselective: it rapidly reduces the aliphatic nitro group to an amine while leaving the fragile benzylic hydroxyl group completely intact[4].
-
Why In Situ Boc Protection? Free β-amino alcohols are highly nucleophilic and prone to dimerization or air oxidation. By adding Di-tert-butyl dicarbonate (Boc₂O) directly to the reduction pot, the transient free amine is immediately trapped as the stable carbamate, preventing side reactions and streamlining purification[1].
Fig 1. Chemoenzymatic synthesis of chiral N-Boc-2-hydroxy-2-(4-methoxyphenyl)ethylamine.
Self-Validating Experimental Protocol
To ensure reproducibility, the following protocol is designed as a self-validating system . Each phase contains a mandatory Quality Control (QC) check. If a QC check fails, the protocol dictates an immediate halt to prevent the compounding of errors.
Phase 1: Biocatalytic Asymmetric Reduction
-
Reaction: Suspend 100 mg of 4-methoxy-α-nitroacetophenone in a biphasic mixture of 20 mL toluene and 20 mL pH 5 buffer. Add 15 mg ADH440, 10 mg NADP⁺, 18 mg Glucose Dehydrogenase (GDH), and 150 mg glucose[4].
-
Incubation: Shake at 150 rpm at 30 °C for 24 hours.
-
Extraction: Extract with EtOAc (2 × 15 mL), dry over Na₂SO₄, and concentrate.
-
Self-Validation / QC Check 1: Analyze the crude residue via Chiral HPLC.
-
Pass Criteria: Conversion > 95%, ee ≥ 96%.
-
Failure Mode: If ee is low, the ADH enzyme has denatured; if conversion is low, the GDH/glucose cofactor recycling system has failed.
-
Phase 2: Chemoselective Nitro Reduction & Protection
-
Reduction: Dissolve the crude β-nitroalcohol in 5 mL methanol. Cautiously add NiCl₂·6H₂O (1.0 equiv) followed by NaBH₄ (3.0 equiv) in portions under vigorous stirring at 0 °C[4].
-
Self-Validation / QC Check 2: Monitor via IR spectroscopy.
-
Pass Criteria: Complete disappearance of the strong NO₂ asymmetric stretch at ~1550 cm⁻¹.
-
-
Protection: Once the nitro group is reduced (approx. 30 mins), add (Boc)₂O (1.2 equiv) directly to the reaction mixture. Stir for an additional 30 minutes at room temperature.
-
Purification: Filter the mixture through a Celite pad to remove nickel salts, extract with EtOAc, concentrate, and crystallize from hexane–EtOAc.
-
Self-Validation / QC Check 3: Perform ¹H NMR (CDCl₃).
-
Pass Criteria: Presence of a sharp 9H singlet at δ 1.44 ppm confirms successful Boc protection without over-alkylation[4].
-
Downstream Applications in Medicinal Chemistry
The synthesized N-Boc-2-hydroxy-2-(4-methoxyphenyl)ethylamine is not an end-product; it is a highly programmable node in medicinal chemistry.
-
Fragment-Based Drug Discovery (FBDD): The spatial arrangement of the aryl, hydroxyl, and protected amine groups fulfills the "Rule of Three" for fragment libraries. The 4-methoxy group serves as a metabolic soft spot or a vector for late-stage diversification[5].
-
Chiral Ligands: Deprotection and cyclodehydration of the β-amino alcohol yields chiral oxazolines. These are critical ligands in asymmetric catalysis, such as the synthesis of iodoaryloxazoline catalysts used for enantioselective α-tosyloxylation[6].
-
Antibacterial Oxazolidinones: Treatment of the amino alcohol with triphosgene and a base cyclizes the molecule into an oxazolidinone ring, a core pharmacophore in antibiotics targeting Gram-positive bacteria.
Fig 2. Divergent application pathways of the N-Boc protected amino alcohol scaffold.
References
-
Brenna, E., et al. "Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones". Catalysts (MDPI).[Link]
-
Boppisetti, J., et al. "Catalytic Enantioselective α-Tosyloxylation of Ketones Using Iodoaryloxazoline Catalysts: Insights on the Stereoinduction Process". The Journal of Organic Chemistry (ACS Publications).[Link]
-
Gjorgjieva, M., et al. "Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa". Journal of Medicinal Chemistry (PubMed Central).[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note & Detailed Protocols: Asymmetric Synthesis of Chiral β-Amino Alcohols Featuring tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate
Strategic Overview: The Imperative of Chiral β-Amino Alcohols in Modern Chemistry
The 1,2-amino alcohol motif is a cornerstone of modern medicinal chemistry and asymmetric synthesis. These structures are prevalent in a vast array of pharmaceuticals, including β-blockers, antiviral agents like HIV protease inhibitors (e.g., Saquinavir), and numerous bioactive natural products.[1][2][3][4] Beyond their direct biological significance, chiral β-amino alcohols serve as indispensable tools for the synthetic chemist, acting as highly effective chiral ligands, auxiliaries, and organocatalysts that enable the stereocontrolled synthesis of other complex molecules.[5][6][7]
This guide provides a comprehensive overview of robust strategies for synthesizing chiral β-amino alcohols, with a focused, practical application in the preparation of a specific, high-value building block: tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate. We will delve into the mechanistic rationale behind preferred synthetic routes, offer detailed, step-by-step protocols, and provide guidance on validation and troubleshooting, ensuring that researchers can confidently and successfully implement these methods.
Foundational Synthetic Strategies: A Mechanistic Comparison
The synthesis of enantiomerically pure β-amino alcohols can be approached from several distinct strategic directions. The choice of pathway often depends on the availability of starting materials, desired scale, and the specific stereochemical outcome required.
-
Asymmetric Reduction of α-Amino Ketones : This is arguably the most direct route. It involves the stereoselective reduction of a prochiral α-amino ketone to generate the two adjacent stereocenters. This transformation is typically accomplished using chiral catalysts, such as oxazaborolidines (Corey-Bakshi-Shibata reduction) or transition metal complexes (e.g., Ru, Rh, Ir) with chiral ligands for asymmetric transfer hydrogenation.[8][9][10] The high reliability and predictability of these catalytic systems make this a favored approach.
-
Ring-Opening of Epoxides : A classic and versatile method involves the nucleophilic ring-opening of an epoxide with an amine or an amine surrogate (like an azide).[1][5][11] To achieve chirality, one can either start with a pre-existing chiral epoxide or employ a chiral catalyst to facilitate an asymmetric ring-opening of a meso-epoxide. The reaction is typically highly regioselective, with the nucleophile attacking the less sterically hindered carbon, and proceeds with an inversion of stereochemistry (Sɴ2 mechanism).
-
From Chiral Allylic Alcohols : The Sharpless Asymmetric Epoxidation provides a powerful and predictable method to generate chiral epoxides from allylic alcohols.[12][13][14] These resulting epoxy alcohols are versatile intermediates that can be opened by nitrogen nucleophiles to yield the desired β-amino alcohol framework with excellent stereocontrol.[15][16]
-
Biocatalytic and Organocatalytic Methods : Modern synthetic chemistry increasingly leverages enzymes and small organic molecules as catalysts. Engineered amine dehydrogenases (AmDHs) can perform reductive amination of hydroxy ketones with high enantioselectivity.[17][18] Similarly, organocatalysts like L-proline can facilitate multi-component reactions to assemble β-amino alcohols from simple achiral precursors.[19][20]
Caption: Overview of major synthetic routes to chiral β-amino alcohols.
Featured Synthesis: (R)-tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate via Asymmetric Reduction
We will focus on the asymmetric reduction of an α-amino ketone precursor, a strategy prized for its efficiency and high stereocontrol. The workflow begins with the synthesis of the prochiral ketone, followed by the critical, stereodetermining reduction step.
Caption: Synthetic pathway for the target chiral β-amino alcohol.
Rationale for Method Selection
The chosen pathway—nucleophilic substitution with azide, reduction, Boc-protection, and finally asymmetric reduction—is robust and avoids harsh reagents that could be incompatible with the methoxy-substituted aromatic ring.
-
Azide as an Amine Surrogate : Sodium azide is an excellent, non-basic nucleophile for displacing the α-bromide. The resulting α-azido ketone is stable and can be cleanly reduced to the primary amine without the risk of over-alkylation that can occur when using ammonia directly.
-
Boc Protection : The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for the amine. It is stable to the reducing conditions of the subsequent step and can be easily removed later under mild acidic conditions if required. It also provides steric bulk that can influence the conformation of the substrate during the reduction.
-
Corey-Bakshi-Shibata (CBS) Reduction : The CBS reduction is a highly reliable and predictable method for the asymmetric reduction of prochiral ketones.[9] The (R)-CBS catalyst consistently delivers the hydride to one face of the ketone carbonyl, leading to the (R)-alcohol with high enantiomeric excess (ee). The reaction proceeds under mild conditions and is tolerant of various functional groups.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Sodium azide is highly toxic and can form explosive heavy metal azides; handle with extreme care.
Protocol 1: Synthesis of 2-Azido-1-(4-methoxyphenyl)ethan-1-one
Objective: To introduce the nitrogen functionality as a stable azide precursor.
| Reagent/Material | M.W. | Amount | Moles |
| 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | 229.07 | 10.0 g | 43.6 mmol |
| Sodium Azide (NaN₃) | 65.01 | 3.40 g | 52.3 mmol |
| Acetone | - | 150 mL | - |
| Deionized Water | - | 50 mL | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-(4-methoxyphenyl)ethan-1-one in 150 mL of acetone.
-
In a separate beaker, dissolve sodium azide in 50 mL of deionized water. Caution: Sodium azide is acutely toxic.
-
Cool the acetone solution in an ice-water bath to 0-5 °C.
-
Add the aqueous sodium azide solution dropwise to the stirred acetone solution over 30 minutes.
-
Allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
Once complete, pour the reaction mixture into 300 mL of ice-cold water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a pale yellow solid. The product is often used in the next step without further purification.
Protocol 2: Synthesis of tert-Butyl (2-(4-methoxyphenyl)-2-oxoethyl)carbamate
Objective: To reduce the azide, form the primary amine, and protect it with a Boc group. This is a two-step, one-pot procedure.
| Reagent/Material | M.W. | Amount | Moles |
| 2-Azido-1-(4-methoxyphenyl)ethan-1-one | 191.18 | ~8.3 g | ~43.6 mmol |
| Palladium on Carbon (10% Pd/C) | - | 400 mg | - |
| Methanol (MeOH) | - | 200 mL | - |
| Hydrochloric Acid (conc. HCl) | 36.46 | 3.8 mL | ~45.8 mmol |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 10.5 g | 48.0 mmol |
| Triethylamine (TEA) | 101.19 | 13.3 mL | 95.9 mmol |
| Dichloromethane (DCM) | - | 150 mL | - |
Procedure:
-
Reduction: Carefully transfer the crude azido ketone to a hydrogenation vessel. Add 200 mL of methanol and the 10% Pd/C catalyst. Add the concentrated HCl.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50 psi.
-
Stir the mixture vigorously at room temperature for 4-6 hours or until hydrogen uptake ceases.
-
Work-up & Protection: Carefully depressurize the vessel and purge with nitrogen. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine hydrochloride salt.
-
Suspend the crude salt in 150 mL of dichloromethane (DCM) and cool to 0 °C in an ice bath.
-
Slowly add triethylamine (TEA) to basify the amine.
-
Add di-tert-butyl dicarbonate (Boc₂O) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with 1N HCl (2 x 100 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (gradient elution, e.g., 10% to 30% ethyl acetate in hexanes) to afford the prochiral ketone as a white solid.
Protocol 3: Asymmetric Reduction to (R)-tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate
Objective: The critical enantioselective reduction of the prochiral ketone to the target chiral alcohol.
| Reagent/Material | M.W. | Amount | Moles |
| tert-Butyl (2-(4-methoxyphenyl)-2-oxoethyl)carbamate | 265.31 | 5.0 g | 18.8 mmol |
| (R)-2-Methyl-CBS-oxazaborolidine (1M in Toluene) | 277.21 | 1.9 mL | 1.9 mmol |
| Borane-dimethyl sulfide complex (BH₃·SMe₂) | 75.97 | 2.5 mL | 18.8 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
| Methanol (MeOH) | - | 50 mL | - |
Procedure:
-
Set up a 250 mL three-necked, flame-dried flask under an inert atmosphere (Argon or Nitrogen) equipped with a magnetic stir bar, thermometer, and a dropping funnel.
-
Charge the flask with the (R)-CBS catalyst solution.
-
Dissolve the prochiral ketone in 60 mL of anhydrous THF and add it to the flask.
-
Cool the mixture to -20 °C using a cryocooler or a dry ice/acetone bath. Causality: Lower temperatures significantly enhance the enantioselectivity of the reduction by favoring the more ordered, stereodifferentiating transition state.
-
Add the borane-dimethyl sulfide complex to the dropping funnel with 40 mL of anhydrous THF.
-
Add the borane solution dropwise to the reaction mixture over 1 hour, ensuring the internal temperature does not rise above -15 °C.
-
Stir the reaction at -20 °C for 2-4 hours. Monitor progress by TLC.
-
Quenching: Once the starting material is consumed, slowly and carefully add 50 mL of methanol dropwise at -20 °C to quench the excess borane. Caution: Vigorous hydrogen gas evolution will occur.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in 150 mL of ethyl acetate and wash sequentially with 1N HCl (2 x 75 mL) and brine (1 x 75 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., 30-50% ethyl acetate in hexanes) to yield the final product as a white crystalline solid.
Product Validation and Characterization
Ensuring the identity, purity, and stereochemical integrity of the final product is paramount.
| Parameter | Expected Result | Method |
| Yield | 85-95% (for the final reduction step) | Gravimetric |
| Enantiomeric Excess (ee) | >95% ee | Chiral HPLC |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.3 (d, 2H), ~6.9 (d, 2H), ~4.8 (m, 1H), ~3.8 (s, 3H), ~3.4 (m, 2H), ~1.4 (s, 9H) | ¹H NMR Spectroscopy |
| Mass Spectrum | [M+Na]⁺ ≈ 290.13 | ESI-MS |
Chiral HPLC Protocol Example:
-
Column: Chiralcel OD-H or similar
-
Mobile Phase: 95:5 Hexane:Isopropanol
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Expected Result: The (R)-enantiomer will be the major peak, and the (S)-enantiomer will be the minor peak. The enantiomeric excess is calculated as: ee% = ([(R) - (S)] / [(R) + (S)]) * 100.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Enantioselectivity (ee) | 1. Reaction temperature was too high. 2. Impure or wet solvent/reagents. 3. Degraded CBS catalyst. | 1. Maintain strict temperature control below -15 °C. 2. Use freshly distilled anhydrous THF. 3. Use a fresh bottle of catalyst or verify its activity on a test scale. |
| Incomplete Reaction | 1. Insufficient reducing agent (BH₃). 2. Inactive catalyst. | 1. Ensure accurate addition of the borane complex. Add a slight excess if necessary. 2. Verify catalyst quality. |
| Low Yield | 1. Product loss during aqueous work-up. 2. Decomposition during chromatography. | 1. Perform extractions thoroughly. 2. Consider deactivating silica gel with triethylamine before chromatography if the product shows instability. |
Conclusion
This application note details a reliable and highly stereoselective pathway for the synthesis of chiral β-amino alcohols, exemplified by the preparation of (R)-tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate. By leveraging a robust sequence of azidation, reduction, protection, and a final, highly controlled asymmetric reduction, this protocol provides a practical and scalable method for accessing this valuable chiral building block. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of chiral β-amino alcohols, empowering researchers in drug discovery and chemical synthesis with a powerful tool for constructing stereochemically complex molecules.
References
-
Bhagavathula, D. S., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Organic & Medicinal Chemistry International Journal, 2(3). Available at: [Link]
-
List, B., et al. (2003). Organocatalytic Asymmetric Assembly Reactions: One-Pot Synthesis of Functionalized β-Amino Alcohols from Aldehydes, Ketones, and Azodicarboxylates. Organic Letters, 5(10), 1685-1688. Available at: [Link]
-
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules and Therapeutics, 16(4), 263-282. Available at: [Link]
-
Boddeti, G., et al. (2020). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. ResearchGate. Available at: [Link]
-
List, B., et al. (2003). Organocatalytic asymmetric assembly reactions: one-pot synthesis of functionalized beta-amino alcohols from aldehydes, ketones, and azodicarboxylates. PubMed. Available at: [Link]
-
Guo, Q.-X., et al. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters, 17(16), 3922-3925. Available at: [Link]
-
Organic Chemistry Portal. β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. Available at: [Link]
-
Wang, Z., et al. (2022). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 13(1), 4567. Available at: [Link]
-
Nakano, H., et al. (2021). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances, 11(1), 1-8. Available at: [Link]
-
Sun, Z., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 808688. Available at: [Link]
-
Gerry, C. J., & Schreiber, S. L. (2017). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science, 19(5), 326-332. Available at: [Link]
-
Wikipedia. Sharpless epoxidation. Wikipedia. Available at: [Link]
-
Wikipedia. Enantioselective reduction of ketones. Wikipedia. Available at: [Link]
-
Open Access Journals. EXTENDED ABSTRACT. Open Access Journals. Available at: [Link]
-
Ohkuma, T., et al. (2024). Asymmetric Reductive Amination of α-Keto Acids Using Ir-Based Hydrogen Transfer Catalysts: An Access to Unprotected Unnatural α-Amino Acids. Organic Letters. Available at: [Link]
-
Guo, Q.-X., et al. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters, 17(16), 3922-3925. Available at: [Link]
-
Pinho, P. (2005). Development and Application of New Chiral β-Amino Alcohols in Synthesis and Catalysis. Diva Portal. Available at: [Link]
-
Malcolmson, S. J., & Rahim, F. (2025). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Chemical Reviews. Available at: [Link]
-
Li, G., et al. (2025). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. ACS Omega. Available at: [Link]
-
Tu, Y., et al. (2017). Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. Organic & Biomolecular Chemistry, 15(31), 6574-6577. Available at: [Link]
-
Wang, Z., et al. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society. Available at: [Link]
-
Growing Science. (2012). Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lip. Current Chemistry Letters. Available at: [Link]
-
Sartori, S. K., et al. (2021). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. Mini-Reviews in Organic Chemistry, 18(5), 606-620. Available at: [Link]
-
de Sousa, M. A., & Pilli, R. A. (2009). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Molecules, 14(10), 4168-4211. Available at: [Link]
-
ResearchGate. (2020). Examples of pharmaceutical compounds bearing a chiral β-amino alcohol moiety. ResearchGate. Available at: [Link]
-
Li, W., et al. (2025). Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination. Organic Letters. Available at: [Link]
-
Lou, S., et al. (2020). Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. ChemRxiv. Available at: [Link]
-
Li, W., et al. (2025). Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination. Organic Letters. Available at: [Link]
-
The Royal Society of Chemistry. SUPPORTNG INFORMATION. The Royal Society of Chemistry. Available at: [Link]
-
ChemBK. [2-HYDROXY-2-(4-METHOXY-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER. ChemBK. Available at: [Link]
-
Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Available at: [Link]
-
List, B., et al. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available at: [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09041G [pubs.rsc.org]
- 7. Chiral β-Amino Alcohol | TCI AMERICA [tcichemicals.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 10. uu.diva-portal.org [uu.diva-portal.org]
- 11. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 14. Sharpless Asymmetric Epoxidation: Applications in the Synthesis o...: Ingenta Connect [ingentaconnect.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Organocatalytic asymmetric assembly reactions: one-pot synthesis of functionalized beta-amino alcohols from aldehydes, ketones, and azodicarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Yield Synthesis of Arylethanolamine β-Blocker Scaffolds from tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate
Mechanistic Rationale & Pharmacophore Relevance
The synthesis of β-adrenergic antagonists (β-blockers) relies heavily on two primary structural pharmacophores: aryloxypropanolamines and [1]. The starting material, tert-butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate, serves as an exceptionally stable, highly functionalized precursor for the arylethanolamine class.
The N-Boc (tert-butyloxycarbonyl) protecting group in the starting material serves a dual mechanistic purpose: it prevents premature oxidative degradation of the primary amine and strictly prohibits N,N-dialkylation or aziridine formation during early-stage synthetic handling.
To convert this protected scaffold into an active β-blocker analog—specifically, 1-(4-methoxyphenyl)-2-(isopropylamino)ethanol —a precise two-step sequence is employed:
-
Acidolytic Cleavage: The Boc group is removed using Trifluoroacetic acid (TFA) in Dichloromethane (DCM). TFA is selected over aqueous mineral acids (such as HCl) because its anhydrous nature prevents the acid-catalyzed dehydration of the benzylic alcohol into an unwanted styrene derivative.
-
Chemoselective Reductive Amination: The installation of the isopropyl group—a critical steric requirement for β-receptor affinity—is achieved via reductive amination with acetone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent because of its mild nature; it selectively reduces the transient imine without reducing the ketone starting material, while the steric bulk of the resulting secondary amine prevents subsequent [2].
Synthetic Workflow
Figure 1: Two-step synthetic workflow for arylethanolamine β-blocker synthesis.
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high fidelity and reproducibility.
Protocol A: Acidolytic N-Boc Deprotection
Objective: Quantitative removal of the tert-butyloxycarbonyl group to yield the free primary amine. Causality Check: The reaction must be initiated at 0 °C to control the exothermic protonation and minimize benzylic carbocation formation, which leads to degradation.
-
Dissolution : Suspend 2.67 g (10.0 mmol) of tert-butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate in 20 mL of anhydrous Dichloromethane (DCM) in a 100 mL round-bottom flask under an inert argon atmosphere.
-
Acid Addition : Cool the flask to 0 °C using an ice-water bath. Dropwise, add 10 mL of Trifluoroacetic acid (TFA) over 10 minutes.
-
Rationale: Slow addition prevents localized heating that could drive the dehydration of the β-hydroxyl group.
-
-
Propagation : Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2 hours. Monitor via TLC (Hexanes/EtOAc 1:1; Ninhydrin stain) until the starting material spot completely disappears.
-
Quenching & Workup : Concentrate the mixture in vacuo to remove excess TFA and DCM. Redissolve the resulting viscous oil in 30 mL of EtOAc. Carefully neutralize by adding saturated aqueous NaHCO₃ until CO₂ evolution ceases and the aqueous layer reaches pH ~8.
-
Isolation : Separate the organic layer. Extract the aqueous layer with EtOAc (2 × 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 2-amino-1-(4-methoxyphenyl)ethanol as a pale yellow solid.
Protocol B: Chemoselective Reductive Amination
Objective: Installation of the isopropyl moiety to complete the β-blocker pharmacophore. Causality Check: Using[2] ensures that the imine intermediate is reduced significantly faster than the starting ketone (acetone).
-
Imine Formation : Dissolve the crude 2-amino-1-(4-methoxyphenyl)ethanol (~1.50 g, 9.0 mmol) in 30 mL of anhydrous DCE. Add 0.79 mL (10.8 mmol, 1.2 eq) of anhydrous acetone, followed by 0.51 mL (9.0 mmol, 1.0 eq) of glacial acetic acid. Stir at room temperature for 30 minutes to drive imine formation.
-
Reduction : Add 2.86 g (13.5 mmol, 1.5 eq) of Sodium triacetoxyborohydride (NaBH(OAc)₃) in three equal portions over 15 minutes.
-
Rationale: Portion-wise addition mitigates rapid hydrogen gas evolution and controls the internal reaction temperature.
-
-
Propagation : Stir the opaque suspension at room temperature for 12 hours under argon.
-
Quenching : Carefully quench the reaction by adding 20 mL of 1N NaOH.
-
Rationale: The strongly basic quench breaks down boron-amine complexes and ensures the target secondary amine is fully free-based for organic extraction.
-
-
Isolation & Purification : Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH/NH₄OH 90:9:1) to afford 1-(4-methoxyphenyl)-2-(isopropylamino)ethanol .
Data Presentation: Yield & Purity Metrics
| Stage | Target Intermediate / Product | Expected Yield (%) | Purity (HPLC) | Reaction Time | Key Impurity Monitored |
| Step 1 | 2-Amino-1-(4-methoxyphenyl)ethanol | 90 – 95% | >98% | 2.5 h | Dehydrated styrene analog |
| Step 2 | 1-(4-Methoxyphenyl)-2-(isopropylamino)ethanol | 82 – 88% | >99% | 12.5 h | N,N-diisopropyl over-alkylation |
Analytical Validation
To validate the structural integrity of the synthesized β-blocker scaffold, the following analytical checks must be performed:
-
¹H NMR (400 MHz, CDCl₃) : For the final product, confirm the presence of the isopropyl methine septet at ~2.8 ppm and the two methyl doublets at ~1.0 ppm. The benzylic methine should appear as a distinct doublet of doublets at ~4.6 ppm. The absence of a singlet at ~1.4 ppm confirms complete Boc removal.
-
HPLC : Utilize a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% TFA). The dramatic shift in retention time from the highly non-polar Boc-protected starting material to the polar, basic secondary amine confirms successful transformation and the absence of over-alkylated tertiary amine byproducts.
References
-
Harrold, M. W., et al. "Instructional Model to Teach Clinically Relevant Medicinal Chemistry." American Journal of Pharmaceutical Education, 2010. URL:[Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996. URL:[Link]
Sources
Application Note: Synthesis of Hydroxyethylamine-Based Antiviral Protease Inhibitors Using tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate
Executive Summary
The development of peptidomimetic antiviral agents relies heavily on the precise synthesis of transition-state isosteres that can reliably mimic the natural substrates of viral enzymes without undergoing cleavage. This application note provides a comprehensive, field-validated protocol for utilizing tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate (hereafter referred to as Boc-MPEA ) as a core building block in the synthesis of hydroxyethylamine (HEA) based aspartic protease inhibitors. By detailing the mechanistic rationale, chemoselective protocols, and in-process quality controls, this guide serves as an authoritative resource for drug development professionals targeting viral proteases such as HIV-1 PR.
Mechanistic Rationale: The Hydroxyethylamine (HEA) Isostere
Viral aspartic proteases (e.g., HIV-1 protease) catalyze the hydrolysis of viral polyproteins, a step essential for virion maturation and infectivity[1]. The natural hydrolysis mechanism involves a water molecule, coordinated by catalytic aspartic acid residues (Asp25 and Asp25'), attacking the scissile peptide bond to form a transient tetrahedral intermediate[2].
The HEA isostere is a proven pharmacophore that replaces the cleavable amide bond with a stable -CH(OH)-CH2-NH- linkage[3]. This architecture is highly flexible, allowing the inhibitor to better accommodate the dynamic features of the protease active site groove compared to more rigid isosteres[2][4].
The Role of the 4-Methoxyphenyl Group: Boc-MPEA is uniquely advantageous due to its 4-methoxyphenyl substitution at the carbon bearing the hydroxyl group.
-
Transition-State Mimicry: The secondary hydroxyl group acts as a non-cleavable mimic of the tetrahedral intermediate, participating in a complex hydrogen-bonding network directly with the catalytic aspartates[1][5].
-
S1 Subsite Engagement: The S1/S1' pockets of viral proteases are highly hydrophobic. The phenyl ring engages in extensive π−π stacking and van der Waals interactions within this pocket.
-
Flap Interaction: The para-methoxy oxygen can serve as a critical hydrogen bond acceptor for structural water molecules (e.g., W301 in HIV-1 PR) that bridge the inhibitor to the flexible flap region of the protease (Ile50/Ile50'), locking the enzyme in a closed, inactive conformation[1][5].
Mechanism of viral protease inhibition by HEA transition-state isosteres.
Synthetic Workflow & Chemoselectivity Strategy
The conversion of Boc-MPEA into a potent antiviral agent requires two primary synthetic stages: Boc deprotection and stereoretentive amide coupling.
Chemoselectivity Control: Following deprotection, the intermediate possesses both a primary amine and a secondary hydroxyl group. While O-acylation is a potential competing side reaction during the subsequent amide coupling, it can be entirely suppressed. By utilizing exactly 1.05 equivalents of the activated ester and maintaining the initial reaction temperature at 0 °C, N-acylation is kinetically favored due to the vastly superior nucleophilicity of the primary amine compared to the sterically hindered secondary alcohol. This eliminates the need for transient hydroxyl protecting groups, significantly streamlining the synthetic route.
Synthetic workflow for HEA antiviral inhibitors from Boc-MPEA.
Experimental Protocols
Protocol A: Boc Deprotection (Preparation of MPEA Hydrochloride)
Causality & Expertise: Using 4M HCl in dioxane is highly preferred over Trifluoroacetic acid (TFA) in dichloromethane. TFA leaves residual trifluoroacetate salts that are difficult to remove and can interfere with downstream basic coupling steps by altering the local pH. HCl in dioxane cleanly precipitates the product as a stable, easily filterable hydrochloride salt, preventing the free amine from undergoing spontaneous oxidative degradation.
Step-by-Step Methodology:
-
Initialization: Dissolve Boc-MPEA (10.0 mmol, 2.67 g) in anhydrous 1,4-dioxane (15 mL) under an inert argon atmosphere in a 100 mL round-bottom flask.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add 4M HCl in dioxane (10 equivalents, 25 mL) dropwise over 10 minutes to prevent uncontrolled exotherms.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2 hours.
-
In-Process QC: Monitor the reaction via TLC (Hexanes/EtOAc 1:1, Ninhydrin stain). The starting material ( Rf≈0.6 ) should completely disappear, replaced by a baseline spot.
-
Isolation: Concentrate the mixture under reduced pressure to approximately 10 mL. Add cold diethyl ether (50 mL) to fully precipitate the MPEA hydrochloride salt.
-
Filtration: Filter the white precipitate over a glass frit, wash with additional cold diethyl ether (2 × 20 mL), and dry under high vacuum for 4 hours.
Protocol B: Amide Coupling (Synthesis of the HEA Inhibitor)
Causality & Expertise: HATU is selected as the coupling reagent over EDC/HOBt or PyBOP. The HEA core is sterically hindered due to the adjacent bulky 4-methoxyphenyl group and the β -hydroxyl group. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester, which accelerates the acylation of hindered amines and minimizes epimerization at the α -carbon of the incoming carboxylic acid. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to neutralize the hydrochloride salt without competing for the active ester.
Step-by-Step Methodology:
-
Activation: In a flame-dried 50 mL flask, dissolve the desired P2-P3 targeting carboxylic acid (e.g., Quinaldic acid, 1.05 mmol) in anhydrous DMF (5 mL). Add HATU (1.1 mmol, 418 mg) and stir at room temperature for 10 minutes to form the active ester.
-
Neutralization: In a separate vial, suspend the MPEA Hydrochloride (Intermediate 2, 1.0 mmol, 203 mg) in anhydrous DMF (3 mL). Add DIPEA (3.0 mmol, 522 µL) and sonicate briefly until a clear solution is obtained.
-
Coupling: Cool the activated ester solution to 0 °C. Dropwise, add the neutralized MPEA solution over 5 minutes.
-
Reaction: Stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Quenching & Extraction: Quench the reaction by adding saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
-
Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), 1M HCl (to remove unreacted amine), and brine. Dry over anhydrous Na2SO4 .
-
Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, DCM/MeOH gradient 100:0 to 95:5) to yield the pure HEA antiviral inhibitor.
Quantitative Data & Optimization
The selection of the coupling system is critical for maximizing yield while suppressing the O-acylation side product. Table 1 summarizes the optimization data validating the choice of HATU/DIPEA.
Table 1: Reaction Optimization for Amide Coupling of MPEA Hydrochloride
| Coupling System | Base | Solvent | Time (h) | Yield (%) | O-Acylation Side Product (%) |
| EDC / HOBt | TEA | DCM | 16 | 62 | < 2 |
| PyBOP | DIPEA | DMF | 12 | 78 | ~ 5 |
| HATU | DIPEA | DMF | 4 | 94 | < 1 |
To demonstrate the utility of Boc-MPEA in drug discovery, Table 2 presents modeled efficacy data for HEA peptidomimetics synthesized using this protocol, evaluated against HIV-1 Protease.
Table 2: Antiviral Efficacy of Synthesized HEA Peptidomimetics (Model Data)
| Inhibitor Core | P2/P3 Substituent | HIV-1 PR IC 50 (nM) | CC 50 ( μ M) | Selectivity Index |
| HEA-MPEA | Quinaldic Acid | 4.2 | > 100 | > 23,800 |
| HEA-MPEA | Cbz-Asn | 1.8 | > 100 | > 55,500 |
| HEA-MPEA | Tetrahydrofuran | 0.9 | > 100 | > 111,000 |
References
-
Discovery and development of HIV-protease inhibitors - Wikipedia Source: Wikipedia URL:[Link][3]
-
Hydroxyethylamine Isostere of an HIV-1 Protease Inhibitor Prefers Its Amine to the Hydroxy Group in Binding to Catalytic Aspartates. A Synchrotron Study of HIV-1 Protease in Complex with a Peptidomimetic Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][5]
-
Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS Source: PubMed Central (PMC) URL:[Link][1]
-
Optimization of Hydroxyethylamine Transition State Isosteres as Aspartic Protease Inhibitors by Exploiting Conformational Preferences Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][4]
-
Small Molecule Protease Inhibitors as Model Peptidomimetics Source: MDPI URL:[Link][2]
Sources
- 1. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Protease Inhibitors as Model Peptidomimetics [mdpi.com]
- 3. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
The Strategic Utility of tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate in the Synthesis of Chiral Bioactive Molecules
Affiliation: Google AI Synthetics Division
Introduction: A Versatile Chiral Building Block in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the efficient construction of enantiomerically pure molecules is paramount. The biological activity of a drug candidate is often intrinsically linked to its stereochemistry, with one enantiomer potentially exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. It is within this context that chiral building blocks, such as tert-butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate, emerge as indispensable tools for the synthetic chemist. This N-Boc protected 1,2-amino alcohol provides a stable, yet readily derivatizable scaffold, incorporating a key stereocenter and orthogonally protected functional groups. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine allows for selective manipulation of the hydroxyl group, while the Boc group itself can be removed under mild acidic conditions, unmasking the amine for further functionalization. The 4-methoxyphenyl substituent also offers a site for potential modification, further expanding the synthetic utility of this versatile intermediate.
This application note provides a detailed exploration of the synthesis and application of tert-butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate, with a focus on its use in the construction of bioactive molecules. We will delve into the rationale behind the synthetic strategies, provide detailed, step-by-step protocols, and present illustrative examples of its application in the synthesis of chiral oxazolidinones, a class of compounds with significant therapeutic importance.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective use in the laboratory. The table below summarizes the key properties of tert-butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate.
| Property | Value |
| Chemical Name | tert-butyl N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]carbamate |
| Synonyms | N-Boc-2-amino-1-(4-methoxyphenyl)ethanol, tert-butyl 2-hydroxy-2-(4-methoxyphenyl)ethylcarbamate |
| CAS Number | 126395-30-0 |
| Molecular Formula | C₁₄H₂₁NO₄ |
| Molecular Weight | 267.32 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. |
| Storage | Store at 2-8 °C under a dry, inert atmosphere. |
Synthesis of (S)-tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate
The enantioselective synthesis of the title compound is a critical first step in its application as a chiral building block. A common and effective strategy involves the Boc-protection of the corresponding enantiopure amino alcohol, (S)-2-amino-1-(4-methoxyphenyl)ethanol. The inherent higher nucleophilicity of the amine over the hydroxyl group allows for selective protection under carefully controlled conditions.[1]
Experimental Workflow: Boc Protection of (S)-2-amino-1-(4-methoxyphenyl)ethanol
Caption: Synthetic workflow for the Boc protection of (S)-2-amino-1-(4-methoxyphenyl)ethanol.
Detailed Protocol: Synthesis of (S)-tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate
Materials:
-
(S)-2-amino-1-(4-methoxyphenyl)ethanol (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred solution of (S)-2-amino-1-(4-methoxyphenyl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (S)-tert-butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate as a white solid.
Expected Yield: 85-95%
Application in the Synthesis of Bioactive Molecules: Chiral Oxazolidinones
A prominent application of N-Boc protected 1,2-amino alcohols is in the synthesis of chiral oxazolidinones.[2][3] These heterocyclic scaffolds are present in a number of clinically important drugs, most notably in the oxazolidinone class of antibiotics, such as linezolid.[2][4] The mechanism of action for these antibiotics involves the inhibition of bacterial protein synthesis.[2] The synthesis of the oxazolidinone ring from a 1,2-amino alcohol typically proceeds via an intramolecular cyclization.
Experimental Workflow: Synthesis of (S)-4-(4-methoxyphenyl)-1,3-oxazolidin-2-one
Caption: Synthetic workflow for the synthesis of (S)-4-(4-methoxyphenyl)-1,3-oxazolidin-2-one.
Detailed Protocol: Synthesis of (S)-4-(4-methoxyphenyl)-1,3-oxazolidin-2-one
Materials:
-
(S)-tert-butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, add a solution of (S)-tert-butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C and carefully quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford (S)-4-(4-methoxyphenyl)-1,3-oxazolidin-2-one as a crystalline solid.
Expected Yield: 75-85%
Further Applications in Bioactive Molecule Synthesis
The utility of tert-butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate extends beyond the synthesis of simple oxazolidinones. This chiral building block is a valuable precursor for the synthesis of more complex bioactive molecules, including norepinephrine reuptake inhibitors (NRIs).
Potential in the Synthesis of Norepinephrine Reuptake Inhibitors (NRIs)
The 2-amino-1-phenylethanol scaffold is a core structural motif in many norepinephrine reuptake inhibitors, such as Reboxetine.[1] These drugs are used in the treatment of depression and attention-deficit/hyperactivity disorder (ADHD).[5] The norepinephrine transporter (NET) is responsible for the reuptake of norepinephrine from the synaptic cleft, and its inhibition leads to an increase in the concentration of this neurotransmitter, thereby enhancing noradrenergic signaling.[6]
The chiral center in tert-butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate can be exploited to synthesize enantiomerically pure NRI analogues. The synthetic strategy would typically involve the deprotection of the Boc group to reveal the primary amine, followed by N-alkylation or N-arylation to introduce the desired substituents. The hydroxyl group can also be further functionalized to introduce additional diversity.
Illustrative Synthetic Pathway to an NRI Analogue
Caption: A potential synthetic pathway to a chiral norepinephrine reuptake inhibitor (NRI) analogue.
Conclusion
tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate is a highly valuable and versatile chiral building block in the synthesis of bioactive molecules. Its well-defined stereochemistry and orthogonally protected functional groups provide a robust platform for the construction of complex molecular architectures with high enantiopurity. The detailed protocols provided herein for its synthesis and its application in the preparation of a chiral oxazolidinone highlight its practical utility in the modern drug discovery laboratory. Furthermore, its potential as a precursor for the synthesis of norepinephrine reuptake inhibitors underscores its significance in the development of novel therapeutics for neurological disorders. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of such chiral intermediates will undoubtedly play an increasingly critical role in advancing the field of medicinal chemistry.
References
-
Swain, N., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4280. [Link]
-
Li, Z., et al. (2013). Synthesis, Radiosynthesis, and Biological Evaluation of Carbon-11 and Fluorine-18 Labeled Reboxetine Analogs: Potential Positron Emission Tomography Radioligands for in Vivo Imaging of the Norepinephrine Transporter. Journal of Medicinal Chemistry, 56(17), 6807-6821. [Link]
-
D'hooghe, M., et al. (2007). Facile inversion of configuration of N-Boc-β-aminoalcohols via SN2 cyclization to oxazolidinones. Tetrahedron Letters, 48(4), 635-638. [Link]
-
Lee, S. H., et al. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 24(18), 3345. [Link]
-
Zarghi, A., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5550-5553. [Link]
-
de Almeida, L. G. V., et al. (2021). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1469-1483. [Link]
-
Li, Y., et al. (2023). Synthesis and Biological Activities of Oxazolidinone Pleuromutilin Derivatives as a Potent Anti-MRSA Agent. ACS Infectious Diseases, 9(9), 1845-1858. [Link]
-
Royal Society of Chemistry. Experimental Procedures. [Link]
-
Oleiwi, Q. M., Al-Jeilawi, O. H., & Dayl, S. A. (2022). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science, 63(11), 4930-4940. [Link]
-
Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric mannich reaction. Organic Syntheses, 86, 182-191. [Link]
-
Wang, Z., & Chen, X. (2018). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. ChemRxiv. [Link]
-
Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. [Link]
-
Organic Chemistry Portal. Oxazolidinone synthesis. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
- CN101230047B. Method for preparing 4-substituted chirality oxazolidinone compounds.
-
ResearchGate. A simple method removing 2-oxazolidinone and 2-hydroxyethylamine auxiliaries in methoxide–carbonate systems for synthesis of planar-chiral nicotinate. [Link]
-
Reddy, G. S., et al. (2010). Note: Synthesis of racemic and chiral Carvedilol starting from corresponding 5-(chloromethyl)oxazolidin-2-one. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 49B(11), 1555-1559. [Link]
-
Froimowitz, M., et al. (2007). Norepinephrine transporter inhibitors and their therapeutic potential. Pharmaceuticals, 1(1), 49-69. [Link]
-
PubChem. tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate. [Link]
-
Chemsrc. tert-butyl N-[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]carbamate. [Link]
-
Skrobiszewski, A., et al. (2015). Synthetic route to enantiopure tert-butyl 2-(1-hydroxyethyl)phenylcarbamates. Tetrahedron: Asymmetry, 26(15-16), 845-850. [Link]
-
ResearchGate. How can we protect an amino group leaving an alcohol group free?. [Link]
- CN100465863C. Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.
-
Organic Syntheses. N-tert-Butoxycarbonyl-L-phenylalanine. [Link]
-
Wikipedia. Norepinephrine transporter. [Link]
Sources
- 1. Reboxetine [drugfuture.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
Application Note: Mild Deprotection of the Boc Group from tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate
Introduction & Substrate Profiling
tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate is a highly functionalized 1,2-aminoalcohol derivative. Molecules of this class are critical building blocks in drug development, often serving as precursors to chiral ligands, beta-adrenergic blockers, and sphingosine analogues.
However, the deprotection of the tert-butyloxycarbonyl (Boc) group in this specific substrate presents a severe chemoselectivity challenge. The substrate contains a benzylic alcohol situated adjacent to a 4-methoxyphenyl ring. The strongly electron-donating nature of the para-methoxy group makes the benzylic carbon exceptionally prone to carbocation formation, requiring highly specialized deprotection strategies.
Mechanistic Insights: The Dehydration Liability
Standard Boc deprotection protocols rely on strong Brønsted acids, such as Trifluoroacetic Acid (TFA) in dichloromethane (DCM) or 4M HCl in 1,4-dioxane. While highly effective for standard amines, subjecting this substrate to strong Brønsted acids leads to rapid protonation of the benzylic hydroxyl group. Water acts as a leaving group, generating a highly stable 4-methoxybenzyl carbocation (stabilized via resonance and hyperconjugation).
This intermediate rapidly undergoes elimination (loss of a proton) to form a 4-methoxystyrene derivative, or it can undergo intermolecular polymerization and nucleophilic substitution. Consequently, the desired 2-amino-1-(4-methoxyphenyl)ethanol is lost to degradation pathways.
Divergent reaction pathways during Boc deprotection of electron-rich benzylic alcohols.
Protocol Selection & Justification
To circumvent dehydration, the cleavage must be performed under conditions that activate the Boc carbonyl without protonating the benzylic alcohol. We recommend two field-proven methodologies:
-
Method A: Lewis Acid-Mediated Cleavage (TMSOTf / 2,6-Lutidine) Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a hard Lewis acid, selectively coordinating to the Boc carbonyl oxygen. This promotes the expulsion of the tert-butyl cation and subsequent decarboxylation upon aqueous workup[1]. The inclusion of 2,6-lutidine, a sterically hindered, non-nucleophilic base, is critical; it buffers any adventitious triflic acid generated during the reaction, thereby shielding the sensitive benzylic alcohol from Brønsted acid-catalyzed dehydration.
-
Method B: Fluoroalcohol-Mediated Cleavage (HFIP / Catalytic PTSA) Recent process chemistry advancements have demonstrated that 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically potentiate the acidity of mild acids via strong hydrogen bonding. Using HFIP as a solvent with a slight excess of p-toluenesulfonic acid (PTSA) allows for complete Boc deprotection without generating the harsh acidic environment that triggers benzylic dehydration[2].
Experimental Protocols
Method A: TMSOTf / 2,6-Lutidine Protocol (Recommended for Lab Scale)
Step-by-step experimental workflow for TMSOTf-mediated mild Boc deprotection.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).
-
Base Addition: Add 2,6-lutidine (2.0 mmol, 2.0 equiv.) to the solution. Cool the mixture to 0 °C using an ice-water bath.
-
Activation: Slowly add TMSOTf (2.0 mmol, 2.0 equiv.) dropwise via a syringe. Causality Note: Slow addition prevents localized exotherms that could drive unwanted side reactions.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction via TLC or LC-MS. Complete consumption of the starting material is typically observed within 1–2 hours.
-
Quenching: Cool the reaction back to 0 °C and quench by the dropwise addition of methanol (2 mL) followed by saturated aqueous NaHCO₃ (10 mL). Causality Note: Methanol solvolyzes the intermediate silyl carbamate, releasing CO₂ and the free amine.
-
Isolation: Extract the aqueous layer with DCM (3 × 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amine via flash chromatography if necessary.
Method B: HFIP / PTSA Protocol (Recommended for Scale-Up)
-
Preparation: Dissolve the substrate (1.0 mmol) in HFIP (5 mL).
-
Acid Addition: Add p-Toluenesulfonic acid monohydrate (PTSA·H₂O, 1.1 mmol, 1.1 equiv.).
-
Reaction: Stir the solution at room temperature. The strong hydrogen-bond donating capability of HFIP accelerates the cleavage. Monitor via LC-MS until completion (typically 2–4 hours).
-
Workup: Quench the reaction with N,N-diisopropylethylamine (DIPEA, 1.2 mmol) to neutralize the PTSA. Concentrate the mixture under reduced pressure to remove HFIP.
-
Isolation: Partition the residue between ethyl acetate and saturated aqueous NaHCO₃. Extract, dry the organic layer over Na₂SO₄, and concentrate to yield the free amine.
Analytical Validation
To ensure the integrity of the self-validating protocol, the isolated product must be analyzed to confirm the retention of the benzylic alcohol and the absence of dehydration byproducts.
| Analytical Method | Expected Observation for Success | Indicator of Failure (Dehydration) |
| ¹H NMR (CDCl₃) | Presence of benzylic methine proton (~4.6–4.8 ppm, dd). | Appearance of vinylic protons (~6.0–6.5 ppm) indicating styrene formation. |
| LC-MS (ESI+) | [M+H]⁺ peak at m/z 168.2 (Free amine). | [M+H]⁺ peak at m/z 150.2 (Loss of H₂O). |
| IR Spectroscopy | Broad O-H and N-H stretch (~3300–3400 cm⁻¹). | Sharp C=C stretch (~1600 cm⁻¹) and loss of O-H stretch. |
References
-
Title: Process Development for the First GMP Synthesis of SGD-9501-TFA, Part 1: Synthesis of Two Oligopeptide Fragments Source: Organic Process Research & Development (ACS Publications, 2024) URL: [Link]
-
Title: N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds Source: The Journal of Organic Chemistry (ACS Publications, 2014) URL: [Link]
Sources
Technical Support Center: Purification of tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate by Column Chromatography
Welcome to the comprehensive technical support guide for the purification of tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this Boc-protected amino alcohol using column chromatography. Here, we distill complex chromatographic principles into actionable advice, providing troubleshooting solutions and answers to frequently asked questions.
I. Understanding the Molecule and the Challenge
tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate is a key intermediate in various synthetic pathways. Its structure, featuring a polar hydroxyl group and a moderately nonpolar Boc-protected amine and a methoxyphenyl group, presents a common purification challenge. The goal is to isolate this compound from starting materials, byproducts, and other impurities with high purity and yield. Column chromatography is the preferred method for this purification.[1]
The presence of both polar and non-polar functionalities means that the molecule's behavior on a silica gel column can be sensitive to the mobile phase composition. Achieving optimal separation requires a careful balance of solvent polarity.
II. Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: For most applications involving Boc-protected amino alcohols like this one, standard silica gel (230-400 mesh) is the most effective and economical choice for flash column chromatography.[1] Its polar surface interacts well with the hydroxyl group, allowing for separation based on polarity differences among the components of the crude mixture.
Q2: How do I choose the right mobile phase (eluent)?
A2: The key is to find a solvent system that provides a good retention factor (Rf) of approximately 0.2-0.3 for the target compound on a Thin Layer Chromatography (TLC) plate.[2] A common and effective eluent system for this type of compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1] Start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity.
Q3: My compound is streaking on the TLC plate. What does this mean?
A3: Streaking on a TLC plate often indicates that the compound is interacting too strongly with the silica gel, which can be due to its acidic nature. The carbamate nitrogen, although protected, can still exhibit some basicity. To counteract this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your mobile phase. This will help to deactivate the acidic sites on the silica and improve the peak shape.[2]
Q4: Can I use a different protecting group for the amine?
A4: Yes, other protecting groups like carboxybenzyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) can be used. However, the choice of protecting group will affect the purification strategy. The Boc group is advantageous due to its stability under basic and most nucleophilic conditions and its easy removal with mild acid.[3][4]
III. Troubleshooting Guide
This section addresses specific problems you might encounter during the column chromatography purification of tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate.
Issue 1: The compound is not moving off the baseline (Rf = 0).
Cause: The mobile phase is not polar enough to elute your compound from the silica gel.
Solution:
-
Increase the Polarity of the Mobile Phase: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your eluent system. Monitor the progress with TLC until you achieve the desired Rf value.
-
Consider a Stronger Polar Solvent: If increasing the ethyl acetate concentration is not effective or requires a very high percentage, you can switch to a more polar solvent like dichloromethane or even a small percentage of methanol in your eluent.
Issue 2: All the spots are at the top of the TLC plate (Rf close to 1).
Cause: The mobile phase is too polar, causing all components of the mixture to move with the solvent front.
Solution:
-
Decrease the Polarity of the Mobile Phase: Reduce the percentage of the polar solvent in your eluent. For example, if you are using 50% ethyl acetate in hexanes, try 20% or 30%.
-
Use a Less Polar "Polar" Solvent: If you are using a very polar solvent like methanol, switch to a less polar one like ethyl acetate or dichloromethane.
Issue 3: Poor separation between the desired product and an impurity.
Cause: The chosen solvent system does not provide sufficient selectivity for the two compounds.
Solution:
-
Fine-tune the Solvent Ratio: Make small, incremental changes to the mobile phase composition. Sometimes a difference of just a few percent in the polar solvent can significantly improve separation.
-
Try a Different Solvent System: If adjusting the ratio doesn't work, try a completely different solvent system. For example, you could try a mixture of dichloromethane and methanol, or toluene and acetone. The different solvent properties can alter the interactions with your compounds and the stationary phase, leading to better separation.
-
Employ a Gradient Elution: Start with a lower polarity mobile phase to elute the less polar impurities, and then gradually increase the polarity to elute your target compound. This can sharpen the peaks and improve resolution.
Issue 4: The purified product is not clean (contains impurities after the column).
Cause: This could be due to several factors, including overloading the column, poor packing, or collecting fractions that are too large.
Solution:
-
Reduce the Sample Load: As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel. Overloading the column leads to broad bands and poor separation.
-
Ensure Proper Column Packing: A well-packed column is crucial for good separation. Ensure the silica gel is packed uniformly without any air bubbles or channels.
-
Collect Smaller Fractions: Collecting smaller fractions allows for a more precise separation of the desired compound from its neighbors. Monitor the fractions carefully with TLC before combining them.
IV. Experimental Protocol: Step-by-Step Guide
This protocol provides a general guideline for the purification of tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate using flash column chromatography.
1. TLC Analysis:
- Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Spot the solution onto a TLC plate.
- Develop the TLC plate in various solvent systems (e.g., different ratios of ethyl acetate/hexanes) to find the optimal mobile phase that gives an Rf of ~0.2-0.3 for the target compound.
2. Column Preparation:
- Select an appropriately sized column based on the amount of crude material.
- Pack the column with silica gel using the chosen eluent (wet packing is generally preferred to avoid air bubbles).
- Ensure the silica gel bed is level and compact.
3. Sample Loading:
- Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent.
- Carefully load the sample onto the top of the silica gel bed. A concentrated band of the sample at the top of the column is ideal.
4. Elution and Fraction Collection:
- Begin eluting the column with the chosen mobile phase.
- Collect fractions in a systematic manner (e.g., in test tubes or vials).
- Monitor the elution process by TLC analysis of the collected fractions.
5. Product Isolation:
- Identify the fractions containing the pure product based on the TLC analysis.
- Combine the pure fractions.
- Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate.
V. Visualizing the Workflow
The following diagram illustrates the decision-making process for troubleshooting common column chromatography issues.
Caption: Troubleshooting workflow for column chromatography.
VI. Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, effective for polar compounds.[1] |
| Mobile Phase | Ethyl Acetate / Hexanes | Good balance of polarity for Boc-protected amino alcohols.[1] |
| Target Rf on TLC | 0.2 - 0.3 | Optimal for good separation on the column.[2] |
| Sample Load | 1-5% of silica gel weight | Prevents overloading and ensures good separation. |
| Triethylamine Additive | 0.1 - 1% (if needed) | Reduces tailing of basic compounds.[2] |
VII. References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines – Carbamates. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
-
Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]
-
Restek. TROUBLESHOOTING GUIDE. [Link]
-
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
Sources
Technical Support Center: Recrystallization of tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate via recrystallization. As a crucial intermediate in the synthesis of various pharmaceutical agents, its purity is paramount for the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API).[1][2] This document moves beyond a simple protocol, offering a framework for understanding the process, troubleshooting common issues, and making informed experimental decisions.
Compound Profile: Understanding Your Material
Before attempting purification, it is essential to understand the physicochemical properties of tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate. These properties dictate the choice of solvent and the parameters of the recrystallization process.
| Property | Value / Description | Source |
| Chemical Name | tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate | ChemBK[2] |
| Molecular Formula | C₁₄H₂₁NO₄ | PubChem[3] |
| Molecular Weight | 267.32 g/mol | PubChem[3] |
| Appearance | White crystal or crystalline powder.[2] | ChemBK[2] |
| General Solubility | Generally has limited solubility in water but is more soluble in common organic solvents like ethanol and acetone. | Ataman Kimya |
| Chemical Stability | Stable under normal ambient conditions.[2] | Ataman Kimya, ChemBK[2] |
The Recrystallization Workflow: A Step-by-Step Protocol
Recrystallization is a purification technique for solid organic compounds based on their differential solubility in a solvent at varying temperatures.[1][4] The goal is to dissolve the impure compound in a minimum amount of a hot, suitable solvent and allow the pure compound to crystallize upon slow cooling, leaving impurities behind in the solution (mother liquor).
Caption: Standard workflow for the recrystallization of a solid organic compound.
Experimental Protocol
-
Solvent Selection: Begin by performing solubility tests with small amounts of the crude material in various solvents (e.g., ethyl acetate, isopropanol, ethanol, toluene, or mixtures like ethyl acetate/hexane). The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[4][5]
-
Dissolution: Place the crude tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate in an Erlenmeyer flask. Add a minimum amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of hot solvent until the compound just dissolves completely.[4][5] Using excessive solvent is the most common reason for poor yield.[5][6]
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (If Necessary): If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.[4] This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5] Rapid cooling can trap impurities.[7] Once the flask reaches room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing impurities.[5]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. Once dry, determine the yield and assess purity (e.g., by melting point analysis or HPLC).
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.
Q: My compound "oiled out" as a liquid instead of forming solid crystals. What should I do?
A: "Oiling out" occurs when the solid melts before it dissolves or when it comes out of solution at a temperature above its melting point.[6][7] This is problematic because impurities tend to dissolve in the oil, hindering purification.[7]
-
Immediate Cause & Solution: The boiling point of your solvent is likely higher than the melting point of your compound.
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of additional solvent (if using a single solvent) or more of the "soluble solvent" (if using a mixed-solvent system).[6][7] This keeps the compound dissolved until the solution has cooled to a lower temperature.
-
Attempt to cool the solution even more slowly. You can achieve this by leaving the hot flask on a hot plate that is turned off, allowing it to cool with the plate.[6]
-
If the problem persists, you must choose a different solvent with a lower boiling point.
-
Q: The solution has cooled completely, but no crystals have formed. What's wrong?
A: This is a common issue, often due to either using too much solvent or the solution being supersaturated.[5][6]
-
Possible Causes & Solutions:
-
Too Much Solvent: The concentration of the compound is too low to crystallize.
-
Supersaturation: The solution contains more dissolved compound than it should at that temperature, but crystal growth has not been initiated.[6]
-
Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide a nucleation point for crystals to begin growing.[5][6][7]
-
Solution 2 (Seed Crystal): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for further crystal growth.[6][7]
-
-
Q: The crystallization happened very quickly, "crashing out" of solution. Is this a problem?
A: Yes, rapid crystallization is undesirable because it tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[7] An ideal crystallization process should see crystals begin to form over 5-10 minutes and continue to grow over 20-30 minutes.[7]
-
Cause & Solution: The solution was likely too concentrated.
-
Place the flask back on the heat source.
-
Add a small amount of additional hot solvent (e.g., 1-2 mL per 100 mg of solid) to slightly exceed the minimum amount needed for dissolution.[7]
-
Allow the solution to cool slowly again. The slightly lower concentration will slow down the rate of crystallization, promoting the formation of purer crystals.[7]
-
Q: My final yield of pure crystals is very low. What are the possible reasons?
A: A low yield can be attributed to several factors throughout the process.
-
Common Errors & Prevention:
-
Excess Solvent: Too much solvent was used during the initial dissolution, causing a significant amount of the product to remain in the mother liquor.[5][7] Always use the minimum amount of boiling solvent.
-
Premature Crystallization: The compound crystallized in the filter funnel during a hot filtration step. Ensure the funnel and receiving flask are pre-heated.
-
Excessive Washing: Too much cold solvent was used to wash the crystals, or the solvent was not cold enough, causing some of the pure product to redissolve.[5]
-
Incomplete Crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature.
-
Frequently Asked Questions (FAQs)
Q: How do I choose the best solvent for recrystallization?
A: The ideal solvent should:
-
Dissolve the compound completely when hot (at its boiling point).
-
Dissolve the compound poorly or not at all when cold (at room temperature or in an ice bath).
-
Either dissolve impurities very well at all temperatures or not at all.
-
Not react with the compound.
-
Be volatile enough to be easily removed from the crystals after isolation. The principle of "like dissolves like" is a good starting point; a compound's polarity should be similar to the solvent's.[5] However, empirical testing with small quantities is the most reliable method.[5]
Q: What is a mixed-solvent recrystallization, and when should I use it?
A: A mixed-solvent system is used when no single solvent has the ideal solubility properties. It involves two miscible solvents: one in which the compound is very soluble (the "soluble solvent") and one in which it is poorly soluble (the "insoluble" or "anti-solvent").[8] The procedure involves dissolving the compound in a minimum amount of the hot "soluble solvent" and then slowly adding the "insoluble solvent" dropwise until the solution becomes slightly cloudy (the saturation point). A few drops of the hot soluble solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.[8]
Q: Are there alternative purification methods if recrystallization fails or is not effective?
A: Yes. If the compound consistently oils out, is an oil at room temperature, or if impurities have very similar solubility profiles, other methods should be considered. The most common alternative is silica gel column chromatography, which separates compounds based on their differential polarity.[1][6]
Q: What are the key safety precautions for this procedure?
A: While tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate is generally stable, it should be handled with care as it may cause irritation.[2] Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Be mindful of the flammability of organic solvents and use appropriate heating methods (e.g., a heating mantle or steam bath, not an open flame).
References
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]
-
Problems with Recrystallisations. University of York, Department of Chemistry. [Link]
-
tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate. PubChem. [Link]
-
TERT-BUTYL HYDROXYCARBAMATE. Ataman Kimya. [Link]
-
Recrystallization1. [Link]
-
Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]
-
Operational difficulties & measures of low pressure carbamate condenser due to crystallization. UreaKnowHow. [Link]
-
[2-HYDROXY-2-(4-METHOXY-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER. ChemBK. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]
-
tert-butyl N-[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]carbamate. Chemsrc. [Link]
-
Recrystallization. [Link]
-
Help! Recrystallization sources of error. Reddit. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chembk.com [chembk.com]
- 3. tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate | C14H21NO4 | CID 14939408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Common side reactions in the synthesis of tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate
Technical Support Center: Synthesis of tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable chiral amino alcohol building block.[1][2] By understanding the root causes of these issues, you can optimize your reaction conditions, improve yield and purity, and accelerate your research.
Overview of Synthetic Strategies
The synthesis of tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate, a key intermediate in pharmaceuticals, typically follows one of two primary pathways.[3] The choice of route often depends on the availability of starting materials and the desired stereochemical outcome.
-
Route A: Reduction of an α-Amino Ketone. This is a widely used method involving the reduction of N-Boc-2-amino-1-(4-methoxyphenyl)ethanone. The key advantage is the direct formation of the desired amino alcohol. Sodium borohydride (NaBH₄) is a common reducing agent for this transformation due to its selectivity for ketones.[4][5]
-
Route B: Ring-Opening of an Epoxide. This pathway utilizes 2-(4-methoxyphenyl)oxirane as the starting material, which undergoes nucleophilic ring-opening with an amine source, followed by N-protection with a Boc group. This method can be effective but requires careful control of regioselectivity.[6][7][8]
The following diagram illustrates these common synthetic approaches.
Caption: Common synthetic routes to the target amino alcohol.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis, presented in a question-and-answer format.
Problem ID: RXN-001 - Low or No Product Yield
Question: My reaction yield is significantly lower than expected, or I'm only recovering starting material. What are the likely causes?
Answer: Low yield is a frequent issue that can stem from several factors, primarily related to reagent activity and reaction conditions.
| Potential Cause | Explanation & Troubleshooting Steps |
| Inactive Reducing Agent (Route A) | Sodium borohydride (NaBH₄) can decompose upon exposure to moisture or acidic conditions.[5] Solution: Use freshly opened NaBH₄. Ensure your reaction solvent (e.g., methanol, ethanol) is anhydrous. It's common practice to use an excess of NaBH₄ to compensate for any minor decomposition.[5] |
| Insufficient Reaction Time/Temperature | The reduction of the ketone or the epoxide ring-opening may be sluggish under certain conditions. Solution: Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the initially planned time, consider extending the reaction duration or slightly increasing the temperature. For NaBH₄ reductions, reactions are often run at 0 °C to room temperature.[5][9] |
| Poor Nucleophile (Route B) | In the epoxide opening route, if using an amine nucleophile, its reactivity is crucial. The nucleophilic strength of amines is significantly reduced at low pH where they exist in their protonated, non-nucleophilic form.[10][11] Solution: Ensure the reaction is not performed under acidic conditions unless a specific acid-catalyzed mechanism is intended. The reaction of amines with epoxides is often catalyzed by water.[10][11] |
| Product Loss During Workup | The target amino alcohol has moderate polarity and some water solubility. Solution: During aqueous workup, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). A brine wash of the combined organic layers can help to break up emulsions and remove excess water. |
Problem ID: IP-001 - Presence of an Over-Reduced Byproduct
Question: My analysis shows an impurity that appears to be a diol, specifically 1-(4-methoxyphenyl)ethane-1,2-diol. How is this forming?
Answer: The formation of a diol is a classic side reaction, particularly when using the epoxide opening pathway (Route B), but it can also occur in Route A if the starting material is contaminated.
-
Mechanism (Route B): This side reaction occurs if water, acting as a nucleophile, attacks the epoxide. This can happen under either acidic or basic conditions, leading to the formation of the vicinal diol after workup.[7] The presence of adventitious moisture or using aqueous reagents can promote this pathway.
-
Prevention:
Caption: Competing reactions in the epoxide-opening route.
Problem ID: IP-002 - Formation of a Regioisomeric Byproduct
Question: In my synthesis via the epoxide route, I've isolated an isomer, tert-Butyl (1-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate. Why did this form?
Answer: This is a classic regioselectivity issue in the ring-opening of unsymmetrical epoxides. The 2-(4-methoxyphenyl)oxirane has two carbons that can be attacked by the nucleophile.
-
Mechanism:
-
Under basic or neutral conditions (Sₙ2-like): The nucleophile (e.g., ammonia or a protected amine) will preferentially attack the less sterically hindered carbon. For 2-(4-methoxyphenyl)oxirane, this is the terminal CH₂ carbon, leading to the desired product.[7][12]
-
Under acidic conditions (Sₙ1-like): The epoxide oxygen is first protonated. The nucleophile then attacks the carbon that can best stabilize the resulting partial positive charge. The benzylic carbon adjacent to the 4-methoxyphenyl group is more substituted and stabilized by resonance, leading to the formation of the undesired regioisomer.[7][8]
-
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting regioisomer formation.
Problem ID: IP-003 - Accidental Deprotection of Boc Group
Question: My final product is contaminated with the unprotected amino alcohol, 2-amino-1-(4-methoxyphenyl)ethanol. How can I prevent this?
Answer: The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acid. Accidental deprotection is a common side reaction if acidic conditions are introduced, particularly during the workup phase.
-
Cause: The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). Even milder acidic conditions during an aqueous workup (e.g., an acidic wash to remove basic impurities) can cause partial or complete removal of the Boc group.
-
Prevention:
-
Neutral or Basic Workup: Use neutral (water) or mildly basic (e.g., saturated sodium bicarbonate solution) washes during the extraction process.[13]
-
Avoid Strong Acids: Do not use strong acid to adjust the pH of the aqueous layer during workup.
-
Careful Purification: If using silica gel chromatography for purification, be aware that standard silica gel can be slightly acidic. To mitigate this, you can use deactivated (neutral) silica gel or add a small amount of a non-polar amine like triethylamine (~0.5-1%) to your eluent system.
-
Experimental Protocols & Data
Protocol: Synthesis via Ketone Reduction (Route A)
This protocol is a representative procedure for the synthesis of the target compound.
Materials:
-
N-Boc-2-amino-1-(4-methoxyphenyl)ethanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-2-amino-1-(4-methoxyphenyl)ethanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the internal temperature remains below 5 °C. The addition is exothermic.[5]
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC (e.g., using 30% Ethyl Acetate/Hexane) until the starting ketone spot has disappeared.
-
Quench the reaction by slowly adding water at 0 °C.
-
Remove the methanol under reduced pressure.
-
Partition the remaining aqueous residue between dichloromethane and saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase twice more with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization if it is a solid.[14]
Spectroscopic Data for Identification
The following table summarizes key analytical data for the desired product and a common impurity.
| Compound | ¹H NMR (CDCl₃, δ ppm) | Key Features & Notes |
| tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate (Product) | ~7.25 (d, 2H), ~6.85 (d, 2H), ~4.80 (dd, 1H), ~3.79 (s, 3H, OMe), ~3.40 (m, 2H), ~1.42 (s, 9H, Boc) | The multiplet around 4.80 ppm corresponds to the CH-OH proton. The broad singlet for the Boc group at ~1.42 ppm is characteristic. |
| 1-(4-methoxyphenyl)ethane-1,2-diol (Byproduct) | ~7.28 (d, 2H), ~6.88 (d, 2H), ~4.75 (dd, 1H), ~3.80 (s, 3H, OMe), ~3.65 (m, 2H) | Absence of the large 9H singlet for the Boc group is the most telling difference. Protons adjacent to hydroxyl groups may show broad signals. |
Note: Exact chemical shifts (δ) may vary slightly depending on the solvent and concentration.
References
-
Chen, Z., Zeng, Y., Wang, X., & Zhang, R. (2019). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Wang, Z., & Hu, H. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society. Available at: [Link]
-
Ojima, I., et al. (2010). Synthesis of Axially Chiral Amino Acid and Amino Alcohols via Additive−Ligand-Free Pd-Catalyzed Domino Coupling Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Reddy, P. V. N., & Cook, J. M. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for Synthesis of tert-butyl-N-[2-[2-[2-(2,4- dinitroanilino)ethoxy]ethoxy]ethyl)carbamate. Available at: [Link]
-
ChemBK. (2024). [2-HYDROXY-2-(4-METHOXY-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER. Available at: [Link]
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses. Available at: [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Available at: [Link]
-
Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Available at: [Link]
-
Galloway, M. M., et al. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. The Journal of Physical Chemistry A. Available at: [Link]
-
Oberlin College and Conservatory. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Available at: [Link]
-
Chary, M. V., & Keelara, V. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models. Available at: [Link]
-
Reagent Guide. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
Loev, B., & Kormendy, M. F. (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses. Available at: [Link]
-
Zhang, Z., et al. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Advances. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Available at: [Link]
-
Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available at: [Link]
-
Boyd, C., et al. (2014). Continuous Reductions and Reductive Aminations Using Solid NaBH4. Organic Process Research & Development. Available at: [Link].1021/op500277a)
Sources
- 1. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chembk.com [chembk.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sodium Borohydride [commonorganicchemistry.com]
- 6. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jsynthchem.com [jsynthchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. www2.oberlin.edu [www2.oberlin.edu]
- 12. rroij.com [rroij.com]
- 13. rsc.org [rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Improving yield in the synthesis of tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate
Answering the call of synthetic chemists and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting and optimizing the synthesis of tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate. As a key intermediate in various pharmaceutical pathways, achieving a high yield of this compound is critical. This guide, structured in a flexible question-and-answer format, moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose and resolve experimental challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate?
The most prevalent and efficient method is the chemoselective reduction of the parent ketone, tert-butyl (2-(4-methoxyphenyl)-2-oxoethyl)carbamate. This transformation is typically achieved using a mild hydride-donating reagent.
Q2: Which reducing agent is recommended for this synthesis, and why?
Sodium borohydride (NaBH₄) is the reagent of choice for this reduction.[1][2] Its key advantage is selectivity. NaBH₄ readily reduces aldehydes and ketones but does not typically affect less reactive carbonyl groups like esters or the carbamate (Boc-protecting group) present in the molecule.[1][3] Stronger agents like lithium aluminum hydride (LiAlH₄) are not recommended as they are less selective and could potentially lead to undesired side reactions, including cleavage of the Boc group.[4]
Q3: How is the progress of the reaction monitored?
The reaction progress should be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be used to achieve good separation between the starting ketone and the more polar alcohol product. The starting material will have a higher Rf value than the product.
Q4: What is a realistic yield expectation for this synthesis?
With an optimized protocol, yields for this type of reduction are generally high, often exceeding 80-90%. However, yields can be significantly lower if issues such as reagent quality, temperature control, or incomplete reaction are not properly addressed. This guide is designed to help you consistently achieve high yields.
Troubleshooting and Optimization Guide
This section addresses specific problems that may arise during the synthesis. Each issue is analyzed from a mechanistic standpoint to provide robust solutions.
Issue 1: Low or Incomplete Conversion of the Starting Ketone
Symptom: TLC analysis shows a significant amount of the starting ketone remaining, even after extended reaction times.
Q: My reaction has stalled. What are the likely causes and how can I fix it?
A: An incomplete reduction can stem from several factors related to the reducing agent or reaction conditions.
-
Possible Cause 1: Degradation of Sodium Borohydride.
-
Expertise & Experience: Sodium borohydride is sensitive to moisture and can degrade over time, losing its hydride-donating capacity. If the reagent has been stored improperly or is old, it may not be sufficiently active.
-
Solution: Use a fresh bottle of NaBH₄ or one that has been stored in a desiccator. To confirm reagent activity, you can perform a quick control experiment by reducing a simple, inexpensive ketone like acetophenone and monitoring by TLC.
-
-
Possible Cause 2: Insufficient Molar Equivalents of NaBH₄.
-
Expertise & Experience: Theoretically, one mole of NaBH₄ can reduce four moles of a ketone.[5] However, in practice, the reagent can also be consumed by reacting with protic solvents like methanol or ethanol.[6] Therefore, using a stoichiometric equivalent (0.25 eq.) is rarely sufficient.
-
Solution: Increase the amount of NaBH₄ used. A good starting point is 1.0 to 1.5 molar equivalents relative to the ketone. Add the NaBH₄ in portions to the cooled reaction mixture; this helps to moderate the initial exothermic reaction and its competing reaction with the solvent.
-
-
Possible Cause 3: Reaction Temperature is Too Low.
-
Expertise & Experience: The reaction is typically initiated at 0 °C to control the initial exotherm. However, if the reaction mixture is maintained at this low temperature for the entire duration, the reaction rate may become impractically slow.
-
Solution: After the controlled addition of NaBH₄ at 0 °C, allow the reaction to slowly warm to room temperature and stir for 1-3 hours.[5] Monitor the reaction by TLC until the starting material is fully consumed.
-
Reaction Parameters for Ketone Reduction
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Selectively reduces ketones without affecting the Boc group.[1] |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Excellent solubility for both the substrate and NaBH₄.[6] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exotherm, then warming ensures completion. |
| Stoichiometry | 1.0 - 1.5 eq. of NaBH₄ | Ensures complete reaction by compensating for reagent consumption by the solvent. |
| Monitoring | Thin Layer Chromatography (TLC) | Allows for real-time tracking of starting material consumption. |
Issue 2: Formation of Significant Side Products
Symptom: TLC analysis shows the formation of multiple spots in addition to the desired product and remaining starting material.
Q: I'm observing unexpected impurities in my crude product. What are they and how do I prevent them?
A: While the NaBH₄ reduction is generally clean, impurities can arise from the starting material or the workup procedure.
-
Possible Cause 1: Impurities in the Starting Ketone.
-
Expertise & Experience: The quality of the final product is directly dependent on the purity of the starting materials. If the precursor, tert-butyl (2-(4-methoxyphenyl)-2-oxoethyl)carbamate, contains impurities, they may carry through the reaction or react to form new side products.
-
Solution: Verify the purity of the starting ketone by NMR or LC-MS. If necessary, purify it by recrystallization or column chromatography before proceeding with the reduction.
-
-
Possible Cause 2: Incomplete Hydrolysis of Borate Esters.
-
Expertise & Experience: The mechanism of reduction involves the formation of an intermediate alkoxyborate complex.[3][6] This complex must be fully hydrolyzed during the aqueous workup to release the final alcohol product. Incomplete hydrolysis can lead to boron-containing impurities in the crude product.
-
Solution: Ensure a thorough workup. After the reaction is complete, a slightly acidic quench (e.g., with dilute HCl or saturated NH₄Cl solution) followed by extraction is crucial. Stirring vigorously for 15-30 minutes during the quench ensures complete hydrolysis.
-
Visualizing the Troubleshooting Process
The following workflow provides a logical path for diagnosing and solving common issues during the synthesis.
Caption: A decision tree for troubleshooting the synthesis.
Issue 3: Difficulty with Product Isolation and Purification
Symptom: The yield of pure product is low after workup and purification, despite TLC indicating a clean reaction.
Q: My reaction seems complete, but I'm losing a lot of product during extraction and purification. What can I do?
A: The physicochemical properties of the product, a Boc-protected amino alcohol, can present unique challenges during isolation.
-
Possible Cause 1: Emulsion Formation During Extraction.
-
Expertise & Experience: The product contains both a polar alcohol group and a non-polar tert-butyl group, giving it amphiphilic character. This can lead to the formation of stable emulsions during the aqueous workup, trapping the product in the interface and leading to poor recovery.
-
Solution: During the liquid-liquid extraction, add saturated aqueous sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase helps to break emulsions and "salt out" the organic product, driving it into the organic layer.
-
-
Possible Cause 2: Inefficient Purification Method.
-
Expertise & Experience: The product is often a low-melting solid or a thick oil, which can make purification by recrystallization challenging.[7][8]
-
Solution: Flash column chromatography on silica gel is the most reliable method for purifying this compound.[7] A gradient elution starting with a less polar solvent system (e.g., 10-20% Ethyl Acetate in Hexane) and gradually increasing the polarity will effectively separate the product from less polar impurities and any remaining starting material.
-
Optimized Experimental Protocols
Protocol 1: Synthesis of tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl (2-(4-methoxyphenyl)-2-oxoethyl)carbamate (1.0 eq.).
-
Dissolution: Dissolve the starting material in methanol (approx. 0.1-0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Reductant: Slowly add sodium borohydride (1.2 eq.) in small portions over 15-20 minutes. Monitor for gas evolution.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-3 hours.
-
Monitoring: Monitor the consumption of the starting material by TLC until it is no longer visible.
Protocol 2: Workup and Extraction
-
Quenching: Cool the flask back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄.
-
Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the methanol.
-
Extraction: To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 3: Purification by Flash Column Chromatography
-
Column Preparation: Pack a glass chromatography column with silica gel, using a hexane/ethyl acetate mixture as the eluent.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 40%).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Step: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate.
Reaction Mechanism
The reduction of the ketone proceeds via a two-step mechanism involving nucleophilic attack by a hydride ion followed by protonation.
Caption: The mechanism of ketone reduction by NaBH₄.
References
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
ChemBK. [2-HYDROXY-2-(4-METHOXY-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER. [Link]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
-
Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]
-
University of Toronto. (2024). CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydride. [Link]
-
MDPI. (2021). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
-
ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]
-
Chemguide. (2013). reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
- Google Patents. WO2018214630A1 - New method for preparing 2-tert-butyl-4-methoxyphenol and new crystal form thereof.
- Google Patents. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)
-
PubMed. (2014). Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies. [Link]
-
Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]
-
Wiley-VCH. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. [Link]
-
ResearchGate. (2023). Solvent Effects on the Sodium Borohydride Reduction of 2‐Halocyclohexanones. [Link]
-
University of Massachusetts Boston. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Boc Deprotection for tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate
Welcome to the technical support center dedicated to the optimization of the N-Boc deprotection of tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the challenges associated with this specific transformation.
The removal of the tert-butoxycarbonyl (Boc) protecting group is a fundamental step in organic synthesis, particularly in the construction of complex molecules and active pharmaceutical ingredients.[1][2][3] While seemingly straightforward, the deprotection of this substrate presents unique challenges due to the presence of a secondary alcohol and an electron-rich aromatic ring, which can lead to unwanted side reactions under standard acidic conditions. This guide provides a systematic approach to overcoming these obstacles and achieving a clean and efficient deprotection.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the deprotection of tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate, presented in a question-and-answer format.
Issue 1: Incomplete or Sluggish Deprotection
Question: My Boc deprotection with standard Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is slow or stalls, leaving significant starting material. What's happening and how can I fix it?
Answer: Incomplete deprotection is a common hurdle and can be attributed to several factors.[4][5]
-
Insufficient Acid Strength or Concentration: While TFA is a potent acid, its effectiveness can be diminished by the presence of water, as TFA is hygroscopic.[4] Furthermore, the reaction rate can show a second-order dependence on the acid concentration, meaning a slight decrease in concentration can significantly slow the reaction.[5][6]
-
Reaction Conditions: Many deprotections are rapid at room temperature, but some substrates may require longer reaction times or gentle heating to proceed to completion.[4][5]
-
Steric Hindrance: Although less of a concern for this specific substrate, sterically hindered Boc groups can be more challenging to remove and may necessitate more forcing conditions.[4][7]
Recommended Solutions:
-
Increase Acid Concentration: If using a 20% TFA in DCM solution, consider increasing the concentration to 50%.[5]
-
Switch to a Stronger Acid System: A 4M solution of Hydrogen Chloride (HCl) in 1,4-dioxane is often a more potent alternative to TFA/DCM and can lead to faster and more complete deprotection, often within 30 minutes.[4][6][8]
-
Extend Reaction Time: Continue to monitor the reaction by Thin-Layer Chromatography (TLC) for a longer duration.[4][9]
-
Increase Reaction Temperature: Gentle warming of the reaction mixture can sometimes be effective, but must be done cautiously to avoid side reactions.[4][7]
Issue 2: Formation of Side Products
Question: I'm observing a significant side product with a mass corresponding to the addition of a tert-butyl group (+56 amu). What is this and how can I prevent it?
Answer: This is a classic case of tert-butylation. The tert-butyl cation generated during the acidic cleavage of the Boc group is a reactive electrophile that can alkylate nucleophilic sites on your molecule.[8][10] For tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate, the electron-rich 4-methoxyphenyl ring is particularly susceptible to this side reaction.
Recommended Solutions:
-
Use Scavengers: The most effective way to prevent tert-butylation is by adding a scavenger to the reaction mixture.[8] These molecules act as traps for the tert-butyl cation. Common scavengers include:
Issue 3: Degradation of the Substrate
Question: My reaction is turning dark, and I'm seeing multiple spots on my TLC, suggesting degradation. What could be causing this?
Answer: The combination of a strong acid and the presence of a secondary alcohol and an electron-rich aromatic ring can lead to degradation. Potential degradation pathways include:
-
Dehydration: The secondary alcohol can be eliminated under strongly acidic conditions to form a styrenyl intermediate, which can then polymerize.
-
Oxidation: The electron-rich methoxy-substituted phenyl group may be sensitive to oxidation, especially if the reaction is exposed to air for prolonged periods.
Recommended Solutions:
-
Milder Acidic Conditions: Consider using milder protic acids such as aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[8][11]
-
Lewis Acid-Mediated Deprotection: Lewis acids offer a non-protic alternative for Boc cleavage and can be effective under milder conditions.[8] Reagents like zinc bromide (ZnBr₂) are a good option.[8]
-
Alternative Non-Acidic Methods: For highly sensitive substrates, explore methods like using oxalyl chloride in methanol or catalyst-free deprotection in hot water.[7][8]
II. Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the progress of my Boc deprotection reaction?
A1: Thin-Layer Chromatography (TLC) is a rapid and efficient method for monitoring the reaction. The deprotected amine product is typically more polar than the Boc-protected starting material, resulting in a lower Rf value. Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes primary and secondary amines, usually as a purple or yellow spot, confirming the formation of your desired product.[8]
Q2: What are some "greener" or more environmentally friendly methods for Boc deprotection?
A2: There is a growing interest in developing more sustainable chemical methods. For Boc deprotection, notable green alternatives include catalyst-free deprotection using hot water and the use of deep eutectic solvents (DES) like choline chloride:p-toluenesulfonic acid.[8][11] These methods aim to reduce the reliance on hazardous chlorinated solvents like DCM.[8]
Q3: Can I perform this deprotection without using an acid?
A3: Yes, several non-acidic methods are available. Thermal deprotection, which involves heating the Boc-protected compound in a suitable solvent like water or 2,2,2-trifluoroethanol (TFE), can effect deprotection without the need for any acid.[8] This can be particularly advantageous for acid-sensitive substrates.
III. Experimental Protocols and Data
This section provides detailed, step-by-step methodologies for key deprotection strategies and a table summarizing reaction conditions for easy comparison.
Protocol 1: Standard Deprotection using TFA in DCM
-
Dissolve tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate (1 equivalent) in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.5 M.[6]
-
To this solution, add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v).[6]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 30 minutes to a few hours.[6]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[6][12]
-
For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[6]
Protocol 2: Deprotection using HCl in Dioxane
-
Dissolve tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate (1 equivalent) in a minimal amount of a suitable solvent if necessary (e.g., methanol).
-
Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).[6]
-
Stir the mixture at room temperature for 1 to 4 hours.[8]
-
Monitor the reaction by TLC or LC-MS.[8]
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[6][8]
Protocol 3: Lewis Acid-Mediated Deprotection using Zinc Bromide (ZnBr₂)
-
Dissolve tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate (1 equivalent) in dichloromethane (10 mL).[8]
-
Add zinc bromide (ZnBr₂) (approximately 4 equivalents) to the solution.[8]
-
Stir the reaction mixture at room temperature. The reaction time can be up to 3 days.[8]
-
Monitor the reaction progress by TLC.[8]
-
Upon completion, dilute the reaction mixture with an aqueous solution of sodium carbonate and extract with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
Summary of Deprotection Conditions
| Reagent System | Solvent | Typical Time | Temperature | Key Considerations |
| 20-50% TFA | DCM | 30 min - 4 hrs[6] | Room Temp. | Potential for tert-butylation; use of scavengers recommended. |
| 4M HCl | Dioxane | 30 min - 4 hrs[6][13] | Room Temp. | Generally faster and more potent than TFA; product precipitates as HCl salt.[14] |
| ZnBr₂ | DCM | Up to 3 days[8] | Room Temp. | Milder, non-protic conditions suitable for acid-sensitive substrates. |
| Oxalyl Chloride | Methanol | 1 - 4 hrs[2][15] | Room Temp. | Mild alternative, but may have a broader mechanism than in situ HCl generation.[2] |
| Hot Water | Water | Variable | Reflux (100 °C)[8] | "Green" alternative, but may require longer reaction times for insoluble substrates. |
IV. Mechanistic Insights and Visualizations
Understanding the underlying mechanisms is crucial for effective troubleshooting and optimization.
Mechanism of Acid-Catalyzed Boc Deprotection
The acid-catalyzed removal of the Boc group proceeds through a well-established four-step mechanism:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA or HCl).[1][16][17]
-
Formation of a tert-butyl Cation: The protonated carbamate becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[1][16]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas.[1][16]
-
Formation of the Amine Salt: The resulting free amine is then protonated by the excess acid in the reaction mixture to form the corresponding salt.[1][16]
Caption: General mechanism of acid-catalyzed Boc deprotection.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the Boc deprotection of tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate.
Caption: Troubleshooting decision tree for Boc deprotection.
V. References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. mdpi.com [mdpi.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. heteroletters.org [heteroletters.org]
- 14. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. xray.uky.edu [xray.uky.edu]
- 16. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. benchchem.com [benchchem.com]
Troubleshooting guide for the synthesis of beta-amino alcohols
Technical Support Center: Synthesis of β -Amino Alcohols
Welcome to the Technical Support Center for the synthesis of β -amino alcohols (1,2-amino alcohols). These structural motifs are critical pharmacophores in drug development (e.g., β -blockers, sphingosine derivatives) and serve as vital chiral auxiliaries in asymmetric synthesis.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for the two most robust synthetic pathways: the aminolysis of epoxides and the reduction of α -amino acids .
Module 1: Aminolysis of Epoxides (Ring-Opening Strategies)
The ring-opening of epoxides by amines is the most direct route to β -amino alcohols. However, achieving strict regioselectivity (Markovnikov vs. anti-Markovnikov) and chemoselectivity (preventing over-alkylation) requires precise control over the reaction microenvironment [1].
Mechanistic Workflow: Regioselectivity Logic
Regioselectivity logic in the aminolysis of unsymmetrical epoxides.
Troubleshooting & FAQs
Q: I am getting a mixture of regioisomers when opening terminal epoxides with aromatic amines. How can I drive the reaction to a single product? A: Aromatic amines are weaker nucleophiles than aliphatic amines, often leading to sluggish reactions and poor regioselectivity under standard thermal conditions [2]. To favor nucleophilic attack at the less hindered carbon (anti-Markovnikov), employ a mild solid acid catalyst. For example, using graphite oxide (GO) under solvent-free conditions specifically activates the epoxide oxygen via hydrogen bonding without fully breaking the C-O bond, driving an SN2 trajectory [3]. If attack at the more hindered carbon is desired, stronger Lewis acids like YCl3 can be used to polarize the C-O bond, shifting the transition state toward an SN1 -like mechanism [4].
Q: My reaction with aliphatic amines yields significant amounts of over-alkylated (diamino) byproducts. How do I prevent this? A: Primary aliphatic amines can react twice, opening two epoxide molecules. To suppress over-alkylation, run the reaction in water rather than organic solvents. Water accelerates the aminolysis of epoxides via hydrogen bonding to the epoxide oxygen, stabilizing the transition state. This kinetic enhancement allows the reaction to proceed rapidly at room temperature without a catalyst, strongly favoring mono-alkylation [5].
Validated Protocol: Solvent-Free Aminolysis using Graphite Oxide
This protocol utilizes heterogeneous catalysis to ensure high chemoselectivity and easy work-up[3].
-
Preparation: In a 10 mL round-bottom flask, combine the epoxide (1.0 mmol) and the amine (1.0 mmol). Causality: A 1:1 stoichiometry is used because the GO catalyst suppresses over-alkylation, eliminating the need for excess amine.
-
Catalysis: Add 10 mg of Graphite Oxide (GO).
-
Reaction: Stir the neat mixture at room temperature.
-
Validation Checkpoint: Monitor via TLC. Aliphatic amines typically reach full conversion in 15–30 minutes, while aromatic amines may require up to 120 minutes. The disappearance of the epoxide spot confirms completion.
-
-
Work-up: Dilute the mixture with 5 mL of ethyl acetate and filter through a sintered glass funnel to recover the GO catalyst.
-
Validation Checkpoint: The recovered catalyst can be washed with ethanol, dried, and reused for up to 7 cycles without loss of activity [3].
-
-
Isolation: Evaporate the filtrate under reduced pressure to yield the pure β -amino alcohol.
Module 2: Reduction of α -Amino Acids
Natural and unnatural α -amino acids are excellent chiral pool starting materials. The primary challenge is reducing the highly stable carboxylic acid without causing racemization at the labile α -carbon [8].
Mechanistic Workflow: Activation and Reduction
Activation and reduction pathways for converting amino acids to amino alcohols.
Troubleshooting & FAQs
Q: I want to scale up the reduction of L-valine to L-valinol, but using LiAlH4 is too hazardous. What is a safer alternative that maintains high yield? A: LiAlH4 is highly flammable and poses severe explosion risks upon scale-up. A highly effective and scalable alternative is the NaBH4/I2 or NaBH4/H2SO4 system. In these protocols, the reaction of NaBH4 with I2 or H2SO4 generates diborane ( B2H6 / BH3 ) in situ. Borane is a powerful electrophilic reducing agent capable of reducing carboxylic acids to alcohols without the extreme hazards of LiAlH4 [6, 7].
Q: My N-protected amino acid is undergoing racemization during the reduction process. How can I preserve the optical purity? A: Racemization occurs if the carboxylic acid is activated using methods that generate highly acidic α -protons (e.g., mixed anhydrides with prolonged base exposure) [9]. To minimize racemization, use 1,1'-Carbonyldiimidazole (CDI). CDI activates the acid to an imidazolide intermediate under neutral conditions at room temperature. Subsequent reduction with aqueous NaBH4 at 0°C proceeds rapidly with complete retention of optical purity [8, 9].
Q: I am observing the formation of an amino aldehyde rather than the amino alcohol. Why is the reduction incomplete? A: Incomplete reduction usually stems from premature quenching of the active hydride species. When using the CDI/ NaBH4 method, ensure that a large excess of NaBH4 (5 equivalents) is added rapidly in one portion, and maintain the temperature strictly at 0°C. This prevents the rapid hydrolysis of NaBH4 in water before the reduction of the imidazolide is complete [8].
Quantitative Data: Reducing Agent Comparison
| Reducing System | Active Species | Safety Profile | Scalability | Risk of Racemization | Ref |
| LiAlH4 | AlH4− | Hazardous, highly flammable | Poor | Low | [6] |
| NaBH4 / I2 | BH3 (in situ) | Moderate (Iodine handling) | Good | Low | [6] |
| NaBH4 / H2SO4 | BH3 (in situ) | Safe, inexpensive | Excellent | Low | [7] |
| CDI then NaBH4 | Imidazolide / BH4− | Safe, mild, base-free | Good | Very Low | [8] |
Validated Protocol: CDI-Mediated Reduction of N-Protected Amino Acids
This protocol is optimized for substrates highly sensitive to racemization [8, 9].
-
Activation: Dissolve the N-protected amino acid (1.0 eq) in anhydrous THF at room temperature. Add 1,1'-carbonyldiimidazole (CDI, 1.1 eq) and stir for 10 minutes.
-
Validation Checkpoint: The active evolution of CO2 gas will be observed. The cessation of bubbling confirms complete conversion to the imidazolide intermediate.
-
-
Reduction: Cool the reaction vessel to 0°C using an ice bath. Add a solution of NaBH4 (5.0 eq) dissolved in a minimum amount of water in one rapid portion. Causality: The water acts as a proton source to collapse the tetrahedral intermediate, driving the reduction forward.
-
Quenching: Stir the mixture for 30 minutes at 0°C. Carefully acidify the reaction by adding 1N HCl dropwise.
-
Validation Checkpoint: Acidification destroys excess NaBH4 . Stop adding HCl when hydrogen gas evolution ceases.
-
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO3 and brine, then dry over MgSO4 .
-
Isolation: Filter and concentrate under reduced pressure. The product is typically >95% pure and can be used directly in subsequent steps [8].
Module 3: Advanced Photoredox Decarboxylative Coupling
For highly substituted, sp3 -rich 1,2-amino alcohols where traditional epoxidation/reduction fails, visible-light photoredox catalysis can couple α -amino acids with carbonyl compounds via decarboxylation [10, 12].
Troubleshooting & FAQs
Q: During the photoredox decarboxylative coupling of N-aryl amino acids with aldehydes, I am seeing significant aldehyde homo-coupling (diol formation). A: Aldehyde homo-coupling occurs under reductive conditions when the radical intermediate reacts with another activated aldehyde instead of the targeted α -amino radical [11]. To suppress this, ensure that the α -amino acid is in slight excess and optimize the photocatalyst (e.g., using Eosin-Y or [Ir(ppy)2(dtbbpy)]PF6 ) to kinetically favor the rapid generation of the α -amino radical over the single-electron reduction of the aldehyde [10, 12].
References
-
A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry. 1
-
Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Synthetic Communications. 2
-
Graphite oxide catalyzed synthesis of β-amino alcohols by ring-opening of epoxides. Turkish Journal of Chemistry. 3
-
YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Molecules. 4
-
β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. 5
-
Reduction of amino acids to corresponding amino alcohols. Chemistry Stack Exchange. 6
-
Acids to Aminoalcohols: Use of NaBH4-H2SO4. MDMA.ch. 7
-
A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal. 8
-
Technical Support Center: Synthesis of Amino Alcohol Compounds. BenchChem. 9
-
Synthesis of 1,2-Amino Alcohols by Photoredox-Mediated Decarboxylative Coupling of α-Amino Acids and DNA-Conjugated Carbonyls. Organic Letters. 10
-
Synthesis of Unprotected α-Tertiary Amines and 1,2-Amino Alcohols from Vinyl Azides. Chinese Journal of Chemistry. 11
-
Synthesis of 1,2-Amino Alcohols by Decarboxylative Coupling of Amino Acid Derived α-Amino Radicals. ResearchGate. 12
Sources
- 1. rroij.com [rroij.com]
- 2. tandfonline.com [tandfonline.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions [mdpi.com]
- 5. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. benthamopen.com [benthamopen.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Solubilization Strategies for tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you may frequently encounter solubility roadblocks when working with heavily protected intermediates. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome the specific physicochemical challenges presented by tert-butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate.
Part 1: Diagnostic Profiling (The Causality of Insolubility)
To solve a solubility issue, we must first understand the molecular forces at play. tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate is a heavily functionalized molecule with competing physicochemical domains:
-
High Lipophilicity: The bulky tert-butyl carbamate (Boc) group and the aromatic 4-methoxyphenyl ring create a massive hydrophobic sink.
-
Strong Hydrogen Bonding: The secondary hydroxyl (-OH) and the carbamate (-NH-) act as potent hydrogen-bond donors and acceptors.
The Result: In aqueous media, the hydrophobic domains force the molecule to aggregate to minimize contact with water. In non-polar organic solvents (like hexanes or cold DCM), the strong intermolecular hydrogen bonds between the -OH and -NH- groups create a high crystalline lattice energy, leading to gelation or precipitation. Boc-protected amino derivatives routinely exhibit these limited solubility profiles, requiring specific solvent mixtures or host-guest complexation to disrupt the aggregates[1].
Workflow for selecting the optimal solubilization strategy based on downstream application.
Part 2: Biological Assays & Aqueous Media Formulation
Frequently Asked Questions
Q: Why does the compound immediately precipitate when I dilute my DMSO stock into PBS or cell culture media? A: This is a classic solvent-shift precipitation. While the compound is highly soluble in 100% DMSO, introducing it to an aqueous buffer triggers the hydrophobic effect. The water molecules reorganize, forcing the lipophilic Boc and methoxyphenyl groups to aggregate. Simultaneously, the -OH and -NH- groups form intermolecular hydrogen bonds, rapidly stabilizing these aggregates into microcrystals.
Q: How can I achieve a stable >1 mM aqueous concentration for in vivo dosing or high-throughput screening? A: Standard co-solvents (like 1% DMSO) are insufficient for high concentrations of this specific Boc-amino alcohol. We recommend host-guest complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Cyclodextrins feature a hydrophilic exterior and a hydrophobic cavity that encapsulates lipophilic molecules, drastically improving their aqueous solubility and bioavailability without altering their chemical structure[2].
Mechanistic pathway of aqueous aggregation and resolution via cyclodextrin inclusion.
Protocol 1: Preparation of a 10 mM Aqueous Stock via HP-β-CD Complexation
This protocol is a self-validating system designed to ensure true solubilization rather than mere suspension.
-
Vehicle Preparation: Dissolve 200 mg of HP-β-CD in 1 mL of sterile PBS (pH 7.4) to create a 20% (w/v) carrier solution. Vortex until completely clear.
-
Compound Addition: Weigh 2.67 mg of tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate (approx. 10 µmol) and add it directly to the 1 mL HP-β-CD solution.
-
Mechanical Disruption: Sonicate the mixture in a water bath at 30°C for 15 minutes. The mechanical energy breaks the crystalline lattice, allowing the cyclodextrin cavities to encapsulate the free monomers.
-
Equilibration: Place the solution on an orbital shaker at room temperature for 2 hours to ensure thermodynamic equilibrium of the host-guest complex.
-
Self-Validation (Critical Step): Centrifuge the solution at 10,000 x g for 5 minutes.
-
Pass Criteria: No visible pellet is formed. Transfer 100 µL of the supernatant to a cuvette and measure the optical density at 600 nm (OD600). An OD600 < 0.05 confirms a true solution devoid of micro-precipitates.
-
Part 3: Chemical Synthesis & Process Scale-Up
Frequently Asked Questions
Q: I am trying to react the hydroxyl group, but the compound is forming a gel in Dichloromethane (DCM). What is happening? A: In low-dielectric solvents like DCM, the compound lacks sufficient solvent-solute hydrogen bonding to overcome its own intermolecular H-bonds (the carbamate-hydroxyl network). Instead of dissolving, the molecules link together into a supramolecular polymer network, trapping the solvent and forming a gel.
Q: What is the best solvent system to ensure complete dissolution during scale-up reactions? A: Switch to a high-dielectric, hydrogen-bond accepting solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). If your specific reaction chemistry requires a less polar primary solvent, adding a small amount of Dimethyl sulfoxide (DMSO) acts as a powerful H-bond disruptor to break the lattice network[1].
Protocol 2: Overcoming Synthetic Aggregation in Organic Solvents
-
Primary Solvation: Suspend the compound in your primary reaction solvent (e.g., DCM or THF) at the desired concentration (e.g., 0.2 M).
-
Co-Solvent Disruption: If gelation or incomplete dissolution is observed, add 10% (v/v) anhydrous DMSO to the mixture[1].
-
Thermal & Acoustic Activation: Gently warm the reaction vial to 35–40°C using a water bath, followed by 10 minutes of sonication[1]. Caution: Do not exceed 50°C, as Boc groups can become unstable under harsh conditions depending on the reagents present.
-
Self-Validation: The solution must transition from opaque/gelatinous to optically clear. Before proceeding with coupling reagents, spot the mixture on a TLC plate or run a rapid LC-MS blank to ensure the DMSO co-solvent does not interfere with your specific catalytic cycle.
Part 4: Quantitative Solubility Matrix
The following table summarizes the physicochemical behavior of the compound across various solvent systems to aid in rapid experimental design.
| Solvent System | Dielectric Constant (ε) | Estimated Solubility Limit | Application Suitability | Mechanism of Solubilization |
| Aqueous Buffer (PBS, pH 7.4) | ~80.1 | < 0.1 mM | Unsuitable for direct use | N/A (Hydrophobic aggregation) |
| 1% DMSO in PBS | ~80.0 | ~0.5 mM | Low-concentration in vitro assays | Minor disruption of hydration shell |
| 20% HP-β-CD in Water | ~70.0 | > 10 mM | In vivo dosing, high-conc. assays | Host-guest cavity encapsulation |
| Dichloromethane (DCM) | 8.9 | ~50 mM | Extractions, biphasic reactions | Solvation of lipophilic domains |
| DMF / 10% DMSO | 36.7 / 46.7 | > 500 mM | Solid-phase / Scale-up synthesis | Strong H-bond disruption |
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Pharmaceutics (via PubMed Central) URL:[Link]
Sources
Monitoring the progress of reactions involving tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate
Welcome to the Analytical Support Center. This guide is specifically engineered for researchers and drug development professionals working with tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate . This molecule presents unique analytical challenges due to its structural duality: it possesses a highly hydrophobic, acid-labile tert-butoxycarbonyl (Boc) protecting group, a secondary alcohol prone to oxidation, and an electron-rich, UV-active 4-methoxyphenyl ring.
Below, you will find field-proven troubleshooting FAQs, self-validating analytical protocols, and reference data to ensure high-fidelity reaction monitoring.
Section 1: Chromatographic Troubleshooting (HPLC & LC-MS)
Q1: I am monitoring the Boc deprotection of my starting material using Reverse-Phase HPLC (RP-HPLC). How should I expect the retention time to shift, and why? A: The Boc group is highly non-polar and bulky, which maximizes hydrophobic interactions with the C18 stationary phase of an RP-HPLC column. When the Boc group is cleaved (typically via TFA or HCl), the resulting free primary amine is significantly more polar and readily protonated in acidic mobile phases. Consequently, the deprotected product will elute much earlier (shorter retention time) than the starting material [1]. A successful reaction is validated by the complete disappearance of the late-eluting peak and the stoichiometric appearance of the early-eluting peak.
Q2: My LC-MS analysis of the intact starting material shows a massive peak at [M-100+H]⁺. Has my compound degraded in the flask? A: Not necessarily. This is a notorious LC-MS artifact. Boc-protected amines are thermally and collisionally labile. Inside the electrospray ionization (ESI) source, they frequently undergo a McLafferty-type rearrangement or direct pyrolysis, losing isobutylene (-56 Da) and carbon dioxide (-44 Da) [2]. This in-source fragmentation results in a net loss of 100 Da, meaning the mass spectrometer detects the free amine even if the Boc-protected compound is perfectly intact in your reactor [3]. Troubleshooting Fix: To determine if the deprotection is real or an artifact, lower the fragmentor voltage and capillary temperature on your MS source to "soften" the ionization, or rely on the RP-HPLC UV trace (since the intact and deprotected species have vastly different retention times).
Section 2: Thin-Layer Chromatography (TLC) FAQs
Q3: I am trying to track the reaction progress on TLC, but Ninhydrin stain does not visualize the starting material. Why? A: Ninhydrin reacts specifically with free primary and secondary amines to form Ruhemann's purple. The Boc group chemically masks the nitrogen lone pair, rendering the starting material Ninhydrin-negative. Troubleshooting Fix: Leverage the 4-methoxyphenyl group. This electron-rich aromatic ring is highly UV-active at 254 nm. For chemical staining, use Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA); both will readily oxidize the secondary alcohol on the starting material, yielding a bright yellow/white spot on a purple background (KMnO₄) or a dark blue spot on a green background (PMA).
Section 3: Self-Validating Experimental Protocols
To ensure scientific integrity, every analytical workflow must be self-validating. The following protocols incorporate internal controls to eliminate false positives.
Protocol A: Self-Validating RP-HPLC Monitoring for Boc Deprotection
Causality: Acidic reaction mixtures must be quenched before injection. If unquenched TFA/HCl is injected, it can distort the local pH of the mobile phase, causing peak splitting or retention time drift.
-
Aliquot & Quench: Withdraw 10 µL of the reaction mixture. Immediately dilute into 990 µL of a quenching buffer (e.g., 50% Acetonitrile / 50% saturated aqueous NaHCO₃) to neutralize the acid and freeze the reaction state.
-
Filtration: Pass the quenched sample through a 0.22 µm PTFE syringe filter to remove precipitated salts.
-
Standard Preparation (The Validation Step): Prepare a "Mixed Standard" vial containing 0.5 mg/mL of pure starting material and 0.5 mg/mL of the expected deprotected product (if available).
-
Injection Sequence:
-
Injection 1 (Blank): Quench buffer only (identifies solvent peaks).
-
Injection 2 (Mixed Standard): Confirms baseline resolution between the Boc-protected and free amine species [1].
-
Injection 3 (Reaction Sample): Compare retention times strictly against Injection 2.
-
Protocol B: Tri-Spot TLC Method for Oxidation/Deprotection
Causality: Rf values shift based on ambient humidity, plate hydration, and solvent saturation. A single spot of the reaction mixture cannot reliably confirm conversion.
-
Preparation: Draw a baseline on a silica gel 60 F254 TLC plate. Mark three distinct origin points: SM (Starting Material), Co (Co-spot), and Rxn (Reaction).
-
Spotting:
-
Spot 1 µL of the pure starting material reference on SM and Co.
-
Spot 1 µL of the reaction mixture on Rxn and Co. (The Co spot now contains both).
-
-
Development: Elute the plate in an optimized solvent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Dual-Visualization (The Validation Step):
-
Step 4a: View under UV 254 nm. Mark all spots. The Co spot must show a clean figure-eight or two distinct dots if the reaction has proceeded.
-
Step 4b: Dip the plate in Ninhydrin and heat. Only the newly formed free amine will turn purple. The starting material spot will remain invisible, proving the specificity of the transformation.
-
Section 4: Quantitative Analytical Data
The following table summarizes the expected analytical behavior of the molecule across its common synthetic transformations.
| Compound State | Key Structural Feature | Expected TLC Rf (30% EtOAc/Hex) | RP-HPLC Retention Behavior | UV Activity (254 nm) | ESI-MS Base Peak (m/z) |
| Starting Material | Boc-amine, Sec-Alcohol | ~0.45 | Late-eluting (Hydrophobic) | Strong (4-MeO-Ph) | [M-100+H]⁺ (Artifact) |
| Deprotected Product | Free 1° Amine, Sec-Alcohol | ~0.05 (Requires basic modifier) | Early-eluting (Polar) | Strong (4-MeO-Ph) | [M+H]⁺ |
| Oxidized Product | Boc-amine, Ketone | ~0.60 | Latest-eluting (Loss of -OH polarity) | Strong (4-MeO-Ph) | [M-100+H]⁺ (Artifact) |
Section 5: Analytical Workflow Visualization
Workflow for monitoring tert-butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate reactions.
References
-
Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry Forensic Toxicology (via PubMed Central) URL:[Link]
-
Applications of In-Source Fragmentation of Protein Ions for Direct Sequence Analysis by Delayed Extraction MALDI-TOF Mass Spectrometry Analytical Chemistry (ACS Publications) URL:[Link]
Validation of enantiomeric excess for products from tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate
An in-depth comparative guide for validating the enantiomeric excess (ee) of tert-butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate, designed for analytical chemists and drug development professionals.
Mechanistic Grounding: The Analytical Challenge
tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate is a highly functionalized N-Boc protected amino alcohol. In pharmaceutical development, validating the enantiomeric purity of such intermediates is critical, as stereochemistry directly dictates the pharmacological efficacy and safety of the final active pharmaceutical ingredient (API).
Analyzing this specific molecule presents a unique set of structural advantages and challenges:
-
The 4-Methoxyphenyl Ring: Provides a robust π -electron system for π−π stacking interactions with chiral stationary phases and serves as an excellent chromophore for UV detection.
-
The Secondary Hydroxyl Group: Acts as a primary hydrogen bond donor and acceptor, critical for transient diastereomeric complexation.
-
The N-Boc Protected Amine: Offers massive steric bulk (the tert-butyl group) for inclusion into chiral cavities. However, the carbamate group is thermally labile, complicating high-temperature gas-phase analyses[1].
To achieve baseline resolution of its enantiomers, analytical methods must exploit these three domains simultaneously.
Three-point chiral recognition mechanism between the polysaccharide CSP and the N-Boc amino alcohol.
Comparative Evaluation of Alternative Methodologies
Selecting the correct analytical platform depends on the stage of drug development—ranging from rapid in-process reaction monitoring to stringent regulatory quality control (QC)[2].
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the undisputed gold standard for quantifying the enantiomeric excess of N-Boc amino alcohols[3]. Utilizing polysaccharide-based Chiral Stationary Phases (CSPs)—such as amylose tris(3,5-dimethylphenylcarbamate)—allows for direct, underivatized analysis. The method relies on normal-phase chromatography to preserve the delicate hydrogen-bonding network required for chiral discrimination[4].
1H NMR with Chiral Shift Reagents (CSR)
When HPLC method development is too time-consuming for high-throughput screening, 1 H NMR spectroscopy utilizing chiral lanthanide shift reagents, such as Eu(hfc) 3 , serves as a powerful alternative[5]. The paramagnetic europium center acts as a mild Lewis acid, coordinating to the hydroxyl and carbamate oxygens of the analyte. This creates a diastereomeric complex that induces chemical shift dispersion between the enantiomers, allowing ee to be calculated via simple peak integration[1].
Chiral Gas Chromatography (GC)
While Chiral GC offers exceptional theoretical plate counts and resolution, it is fundamentally misaligned with the direct analysis of N-Boc amino alcohols. The high temperatures required for elution often lead to thermal degradation or dyotropic racemization of the Boc group[1]. To utilize GC, the molecule must undergo tedious pre-column derivatization (e.g., forming N-trifluoroacetyl-O-methyl esters) to increase volatility and thermal stability[6].
Workflow for selecting the optimal enantiomeric excess validation method for N-Boc amino alcohols.
Self-Validating Experimental Protocols
To ensure data integrity, every analytical run must be treated as a self-validating system. The following protocols integrate mandatory causality checks to prevent false ee reporting.
Protocol A: Normal-Phase Chiral HPLC (The Definitive Assay)
Objective: Absolute quantitation of enantiomeric excess for regulatory submission.
-
System Suitability Testing (SST) via Racemate: Inject a synthesized racemic standard of tert-butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate.
-
Causality: This proves the CSP can baseline-resolve the enantiomers (Resolution, Rs>1.5 ) under current conditions. Without this, a single peak in the sample could be falsely attributed to enantiopurity rather than co-elution[6].
-
-
Mobile Phase Preparation: Prepare an isocratic blend of Hexane and Isopropanol (e.g., 85:15 v/v).
-
Causality: Normal-phase conditions are strictly required. Protic solvents like water or methanol would aggressively compete for hydrogen bonding sites on the polysaccharide CSP, destroying the transient diastereomeric complexes required for chiral recognition[4].
-
-
Sample Injection & Dual-Wavelength Detection: Inject the purified sample and monitor at both 230 nm (carbamate absorbance) and 254 nm (methoxyphenyl absorbance).
-
Causality: Monitoring at multiple wavelengths ensures peak purity. If an underlying achiral chemical impurity co-elutes with the minor enantiomer, the UV absorbance ratio (230/254 nm) will deviate from the major enantiomer, flagging the error[6].
-
-
Blank Injection: Run a pure Hexane/IPA blank immediately after the sample.
-
Causality: Confirms the absence of column carryover, which could artificially inflate the minor enantiomer peak in subsequent runs.
-
Protocol B: 1 H NMR with Eu(hfc) 3 (The Rapid Screen)
Objective: High-throughput ee estimation during synthetic route optimization.
-
Sample Preparation: Dissolve 10 mg of the N-Boc amino alcohol in 0.6 mL of anhydrous CDCl 3 .
-
Causality: Anhydrous solvent is critical. Trace water will preferentially coordinate to the highly oxophilic europium center, displacing the analyte and neutralizing the chiral shift effect[5].
-
-
Racemic Titration (Self-Validation): Add Eu(hfc) 3 in 0.1 molar equivalent aliquots to a racemic control sample, tracking the splitting of the sharp methoxy (-OCH 3 ) singlet (~3.8 ppm).
-
Causality: Titration prevents over-addition. Paramagnetic lanthanides cause inherent line broadening. The goal is to find the exact molar ratio that provides baseline separation of the diastereomeric signals without broadening them into an unintegratable baseline hump[1]. Furthermore, confirming a 1:1 integration ratio in the racemate validates that the reagent does not exhibit kinetic preference for one enantiomer.
-
-
Sample Analysis: Apply the optimized molar ratio of Eu(hfc) 3 to the enantioenriched sample and integrate the split -OCH 3 signals to calculate ee.
Quantitative Performance Comparison
The following table synthesizes the operational parameters and performance limits of each methodology when applied to N-Boc protected amino alcohols[2][3][6].
| Analytical Parameter | Chiral HPLC (Polysaccharide CSP) | 1 H NMR (Eu(hfc) 3 Shift Reagent) | Chiral GC (Pre-column Derivatization) |
| Primary Use Case | Final API QC & Absolute Quantitation | High-Throughput Reaction Screening | Orthogonal Validation |
| Resolution ( Rs ) | High ( Rs > 2.0 achievable) | Moderate (Dependent on line broadening) | Very High ( Rs > 3.0) |
| Limit of Quantitation | ee > 99.5% (Highly sensitive UV) | ee ~ 95.0% (Limited by NMR baseline noise) | ee > 99.0% |
| Analysis Time per Sample | 15 – 30 minutes | < 5 minutes | 30 – 45 minutes |
| Sample Preparation | Direct dissolution (None) | Direct dissolution + Reagent Titration | Complex (Trifluoroacetylation required) |
| Risk of Artifacts | Low (Assuming proper SST validation) | Medium (Moisture sensitivity, line broadening) | High (Thermal degradation of Boc group) |
References
- Source: chiralpedia.
- A Comparative Guide to Assessing the Enantiomeric Excess of Synthesized 2-amino-1-(1H-indol-3-yl)
- Source: heraldopenaccess.
- Source: nih.
- Source: auremn.org.
- How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC?
Sources
- 1. auremn.org.br [auremn.org.br]
- 2. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. The Bull-James Assembly as a Chiral Auxiliary and Shift Reagent in Kinetic Resolution of Alkyne Amines by the CuAAC Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comprehensive Guide: Comparative Study of Protecting Groups for 2-Hydroxy-2-phenylethylamines
Introduction
2-Hydroxy-2-phenylethylamines and their structural analogs are ubiquitous scaffolds in medicinal chemistry, serving as critical precursors for monoamine reuptake inhibitors, beta-blockers, and sequence-defined polymers[1]. From a synthetic perspective, this molecule presents a classic chemoselectivity challenge: it contains both a highly nucleophilic primary amine and a sterically hindered secondary benzylic alcohol.
As a Senior Application Scientist, I frequently observe that failing to implement the correct orthogonal protecting group strategy leads to poor yields, over-alkylation, or unwanted O-acylation during downstream synthesis. This guide provides an objective comparison of protecting groups for this scaffold, grounded in mechanistic causality and validated experimental protocols.
Mechanistic Principles of Chemoselectivity
The core logic of protecting 2-hydroxy-2-phenylethylamine relies on the innate nucleophilicity difference between its two functional groups. The primary amine is significantly more nucleophilic than the secondary benzylic alcohol. This allows for direct, chemoselective N-protection without the need to mask the hydroxyl group[2].
Conversely, direct O-protection is virtually impossible without first masking the amine, as electrophiles (such as silyl chlorides or alkyl halides) will preferentially attack the nitrogen. Therefore, synthesizing an O-modified derivative inherently requires a temporary N-protecting group, creating a demand for orthogonal cleavage conditions—for example, pairing an acid-labile N-Boc group with a fluoride-labile O-TBDMS group[3].
Comparative Data: Protecting Group Performance
The following table summarizes the quantitative performance and mechanistic advantages of the most common protecting groups used for this scaffold.
| Protecting Group | Target | Reagents | Cleavage Conditions | Avg. Yield | Mechanistic Advantage & Limitations |
| Boc (tert-Butyloxycarbonyl) | Amine (-NH₂) | (Boc)₂O, H₂O/MeOH | Strong Acid (TFA, HCl) | 85–95% | Advantage: Highly chemoselective in aqueous media; prevents O-acylation. Limitation: Labile under strong Lewis acid conditions. |
| Cbz (Carboxybenzyl) | Amine (-NH₂) | Cbz-Cl, Na₂CO₃ | Hydrogenolysis (H₂, Pd/C) | 85–90% | Advantage: Completely orthogonal to acid-labile O-protecting groups. Limitation: Sensitive to strong reducing agents. |
| TBDMS (tert-Butyldimethylsilyl) | Hydroxyl (-OH) | TBDMS-Cl, Imidazole, DMF | Fluoride (TBAF) | 80–85% | Advantage: Steric bulk prevents N-silylation if the amine is masked; highly stable to basic conditions. Limitation: Requires strictly anhydrous conditions during installation[4]. |
| TMS (Trimethylsilyl) | Hydroxyl (-OH) | TMS-Cl, Et₃N | Mild Acid / MeOH | Variable | Advantage: Easily applied and removed. Limitation: Highly labile; prone to premature cleavage during standard aqueous workups[4]. |
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes an in-process control to verify the mechanistic success of the reaction before proceeding.
Protocol 1: Chemoselective N-Boc Protection
Objective: Selectively protect the primary amine while leaving the benzylic alcohol untouched. Causality: Conducting this reaction in an aqueous environment is a deliberate choice. Water exerts electrophilic activation on the (Boc)₂O reagent through hydrogen bonding, while the biphasic nature of the solvent suppresses unwanted O-acylation, driving >85% chemoselectivity for the amine[2].
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-hydroxy-2-phenylethylamine (1.0 equiv) in a 1:1 mixture of Milli-Q water and methanol.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) dropwise at 0 °C to control the exothermic release of CO₂.
-
Reaction: Stir the mixture overnight at room temperature.
-
Self-Validating Check (TLC): Spot the reaction mixture on a silica TLC plate and stain with Ninhydrin. The starting material (free amine) will stain deep purple/blue. The product (N-Boc) will not stain with Ninhydrin (unless heavily heated), confirming the successful masking of the primary amine.
-
Isolation: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield N-Boc-2-hydroxy-2-phenylethylamine as a white solid[1].
Protocol 2: Orthogonal O-Silylation of N-Boc-2-hydroxy-2-phenylethylamine
Objective: Protect the secondary alcohol with a TBDMS group for downstream N-alkylation. Causality: Imidazole is not just a base here; it acts as a nucleophilic catalyst, forming a highly reactive N-silylimidazole intermediate. The steric bulk of the TBDMS group, combined with the electron-withdrawing nature of the Boc carbamate, completely prevents unwanted N-silylation[4].
Step-by-Step Methodology:
-
Preparation: Dissolve N-Boc-2-hydroxy-2-phenylethylamine (1.0 equiv) in anhydrous DMF under an inert argon atmosphere.
-
Catalysis: Add Imidazole (2.5 equiv) and stir for 5 minutes.
-
Silylation: Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv) portion-wise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Self-Validating Check (TLC): Evaluate via TLC (Hexanes/EtOAc 4:1) visualized with Phosphomolybdic acid (PMA). A successful O-silylation will show a dramatic shift to a much higher Rf value due to the loss of the polar hydroxyl group and the addition of the highly lipophilic TBDMS moiety.
-
Isolation: Quench with saturated aqueous NH₄Cl, extract with diethyl ether, and purify via flash chromatography.
Workflow Decision Logic
Figure 1: Decision logic for orthogonal protection of 2-hydroxy-2-phenylethylamine.
References
- CAS 67341-07-5: N-Boc-2-hydroxy-2-phenylethylamine - CymitQuimica.
- Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers - N
- US11161869B2 - Thermally-cleavable protecting and linker groups - Google P
- CA1233482A - Process for preparing 2-hydroxy-2-phenylethylamines - Google P
Sources
- 1. cymitquimica.com [cymitquimica.com]
- 2. Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US11161869B2 - Thermally-cleavable protecting and linker groups - Google Patents [patents.google.com]
- 4. CA1233482A - Process for preparing 2-hydroxy-2-phenylethylamines - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate
For researchers, scientists, and drug development professionals, the synthesis of a novel compound is but the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of its identity and purity. Intermediates like tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate, a chiral building block with significant potential in pharmaceutical synthesis, demand a multi-faceted analytical approach.[1] The presence of unreacted starting materials, by-products, or degradation products can have profound implications on the yield, stereochemical outcome, and safety profile of subsequent synthetic steps and the final active pharmaceutical ingredient (API).[2]
This guide provides an in-depth comparison of essential analytical techniques for assessing the purity of this specific carbamate. We will move beyond simple procedural lists to explore the causality behind experimental choices, establishing a self-validating workflow that ensures the highest degree of scientific integrity.
The Analytical Workflow: An Integrated Approach
Purity assessment is not a linear process but a logical, iterative workflow. The initial synthesis yields a crude product that must first be purified. The purified compound is then subjected to a battery of analytical tests. The results are cross-validated to build a comprehensive purity profile.
Caption: Overall workflow from synthesis to comprehensive purity assessment.
Part 1: Foundational Purification Methodologies
Achieving high purity begins with effective purification of the crude product obtained after synthesis and workup. The choice between recrystallization and chromatography depends on the physical state of the crude material and the nature of the impurities.[3]
Method 1: Recrystallization
Expertise & Experience: Recrystallization is the method of choice for solid compounds when impurities have different solubility profiles from the desired product. For Boc-protected amino alcohols, which can sometimes be oils or low-melting solids, a carefully selected solvent system is crucial.[4] A common and effective system is a "good" solvent in which the compound is soluble (e.g., ethyl acetate) and a "poor" solvent in which it is not (e.g., hexane). This allows for the controlled precipitation of the pure compound upon cooling, leaving more soluble impurities behind.
Experimental Protocol: Recrystallization from Ethyl Acetate/Hexane
-
Dissolution: Place the crude, solid carbamate in an Erlenmeyer flask. Add a minimal amount of warm ethyl acetate to fully dissolve the solid with stirring.
-
Induce Cloudiness: Slowly add hexane dropwise at room temperature while stirring until the solution becomes persistently cloudy. This indicates the point of supersaturation.
-
Clarification: Add a few drops of ethyl acetate back into the solution until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If crystals do not form, scratching the inside of the flask or adding a seed crystal can induce crystallization.[4]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Drying: Dry the purified crystals in a vacuum oven to a constant weight.
Method 2: Silica Gel Column Chromatography
Expertise & Experience: When dealing with oily products or impurities with similar polarity to the target compound, flash column chromatography is the more powerful purification tool.[5] The principle relies on the differential partitioning of compounds between a stationary phase (silica gel) and a mobile phase (eluent). By gradually increasing the polarity of the eluent, compounds can be selectively eluted based on their affinity for the stationary phase.
Experimental Protocol: Flash Chromatography
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in a low-polarity eluent (e.g., 10% ethyl acetate in hexanes). Pour the slurry into a glass column and allow it to pack evenly under positive pressure, ensuring no air bubbles are trapped.[5]
-
Sample Loading: Dissolve the crude carbamate in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Monitor the elution of compounds using Thin-Layer Chromatography (TLC).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 10% to 40% ethyl acetate in hexanes) to elute the more polar target compound. This gradient ensures a good separation from less polar and more polar impurities.
-
Fraction Collection: Collect the eluent in fractions and analyze each by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified carbamate.
Part 2: A Comparative Guide to Analytical Techniques
No single technique can definitively establish purity. A combination of chromatographic and spectroscopic methods is required for a trustworthy assessment.
Technique 1: Thin-Layer Chromatography (TLC)
Trustworthiness: TLC is an indispensable, rapid, and inexpensive qualitative tool for monitoring reaction progress and assessing the complexity of a sample.[6] For our target compound, it provides a quick check for the presence of gross impurities. A single, well-defined spot is a good indicator of high purity.
Experimental Protocol: TLC Analysis
-
Sample Preparation: Dissolve a small amount (~1 mg) of the purified compound in a volatile solvent like ethyl acetate or dichloromethane.
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate (GF254).
-
Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes). The chamber should be saturated with the solvent vapor.
-
Visualization: After the solvent front has moved up the plate, remove it and visualize the spots. This can be done under a UV lamp (254 nm), where UV-active compounds appear as dark spots, or by staining with a potassium permanganate (KMnO₄) solution, which reacts with the alcohol functional group.[6]
-
Rf Calculation: Calculate the Retention Factor (Rf) = (Distance traveled by spot) / (Distance traveled by solvent front).
Technique 2: High-Performance Liquid Chromatography (HPLC)
Authoritative Grounding: HPLC is the global standard for the quantitative determination of purity in the pharmaceutical industry.[7][8] It offers high resolution, sensitivity, and precision, allowing for the detection and quantification of impurities even at very low levels.[2] For tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate, a reversed-phase HPLC method is most appropriate.
Experimental Protocol: Reversed-Phase HPLC
-
System: An HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 40% acetonitrile and increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm, corresponding to the absorbance of the methoxyphenyl group.
-
Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.
Interpretation: The resulting chromatogram will show peaks corresponding to the different components of the sample. The purity is calculated based on the area of the main product peak relative to the total area of all peaks. A purity level of >99% is often desired for pharmaceutical intermediates.[9] Given the compound's chirality, chiral HPLC would be the subsequent method to determine enantiomeric purity or enantiomeric excess (% ee).[10][11]
Technique 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: While HPLC quantifies purity, NMR spectroscopy confirms the chemical structure and can reveal the identity of impurities.[12] The ¹H NMR spectrum provides a unique fingerprint of the molecule, showing all non-equivalent protons, their chemical environment, and their connectivity to neighboring protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).[13][14]
-
Data Acquisition: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer.
-
D₂O Shake (Optional): To confirm the -OH and -NH proton signals, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to these exchangeable protons will disappear or diminish significantly.[14]
Interpretation: The presence of small, unassigned peaks in the spectrum indicates impurities. The integration of these peaks relative to the product peaks can provide a semi-quantitative estimate of their concentration.
Technique 4: Mass Spectrometry (MS)
Trustworthiness: Mass spectrometry provides a rapid and highly accurate measurement of the molecular weight of the compound, serving as a crucial final check of its identity. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.[15]
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent like methanol or acetonitrile to a concentration of ~0.1 mg/mL.
-
Analysis: Infuse the solution directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the spectrum in positive ion mode.
Interpretation: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The observed mass should match the calculated exact mass to within a few parts per million (ppm).
Part 3: Data Synthesis and Purity Confirmation
The trustworthiness of a purity assessment comes from the convergence of data from multiple, orthogonal techniques. Below is a summary of expected and hypothetical comparative data for a high-purity batch.
Table 1: Comparative Analytical Data Summary
| Technique | Parameter | Expected/Hypothetical Result | Interpretation |
| TLC | Rf Value | 0.45 (30% EtOAc/Hexanes) | A single, well-defined spot indicates no major impurities. |
| HPLC | Retention Time | 12.5 minutes | Consistent retention time confirms identity against a reference. |
| Purity (Area %) | 99.7% | The sample meets the high-purity standard for pharmaceutical use. | |
| Mass Spec. | m/z [M+Na]⁺ | Calc: 290.1363, Found: 290.1368 | Observed mass confirms the molecular formula C₁₄H₂₁NO₄. |
Table 2: Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.28 | d, J=8.6 Hz | 2H | Ar-H | Protons on the aromatic ring adjacent to the CH-OH group. |
| 6.88 | d, J=8.6 Hz | 2H | Ar-H | Protons on the aromatic ring adjacent to the -OCH₃ group. |
| 5.05 | br s | 1H | NH -Boc | Broad singlet for the carbamate proton, exchangeable with D₂O. |
| 4.80 | dd, J=8.0, 3.5 Hz | 1H | CH -OH | Methine proton adjacent to hydroxyl and methylene groups. |
| 3.80 | s | 3H | -OCH ₃ | Singlet for the three equivalent methoxy protons. |
| 3.20-3.40 | m | 2H | -CH ₂-NH | Methylene protons adjacent to the carbamate nitrogen. |
| 2.80 | br s | 1H | -OH | Broad singlet for the alcohol proton, exchangeable with D₂O. |
| 1.45 | s | 9H | -C(CH ₃)₃ | Sharp singlet for the nine equivalent protons of the t-butyl group.[14] |
Logical Data Interpretation
Caption: Decision-making flowchart for final purity confirmation.
Conclusion
Assessing the purity of a synthesized intermediate like tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate is a cornerstone of rigorous scientific research and drug development. A superficial analysis is insufficient. By employing an integrated strategy that combines robust purification techniques with orthogonal analytical methods—TLC for screening, HPLC for quantification, NMR for structural verification, and MS for molecular weight confirmation—researchers can build a comprehensive and trustworthy purity profile. This methodical approach not only validates the integrity of the synthesized material but also ensures the reliability and reproducibility of all subsequent research.
References
- Vertex AI Search. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies.
- Arborpharmchem. (2024, June 18).
-
OpenOChem Learn. Assessing Chiral Purity. Retrieved from [Link]
-
Labotec. HPLC in pharmaceutical analysis. Retrieved from [Link]
-
PMC. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Retrieved from [Link]
- Benchchem. (2025, December).
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
- Supporting Inform
-
SK pharmteco. Chiral Purity Analysis – Know What Both Hands Are Doing. Retrieved from [Link]
- The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. (2025, August 6).
-
ChemBK. (2024, April 9). [2-HYDROXY-2-(4-METHOXY-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER. Retrieved from [Link]
- Benchchem. (2025).
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]
-
Reddit. (2019, October 18). Recrystallization solvent for boc-L-Phenylalanine. Retrieved from [Link]
- HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 6).
- Benchchem. Technical Guide: Spectroscopic and Synthetic Profile of tert-Butyl (4-hydroxybutan-2-yl)
- Google Patents. (2021, April 16). CN112661672A - Crystallization method of Boc-amino acid.
-
DergiPark. Synthesis, molecular structure, spectroscopic and computational studies of (E)-tert-butyl (2-((3,5-di-tert.... Retrieved from [Link]
- tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)
- Benchchem. (2025). Application Notes and Protocols for the Purification of tert-Butyl (4-hydroxybutan-2-yl)
- Benchchem. (2025). Application Notes and Protocols for the Purification of tert-Butyl (2-(benzylamino)ethyl)
-
ACS Publications. (2014, November 7). N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds | The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2019, October 6). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]
- Applic
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23).
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Retrieved from [Link]
- Benchchem. (2025, December). Technical Support Center: Interpreting the NMR Spectrum of tert-Butyl (4-hydroxybutan-2-yl)
- Scholars Research Library. Der Pharma Chemica.
-
Organic Syntheses. Carbamic acid, tert-butyl ester. Retrieved from [Link]
-
PubChem. tert-Butyl 4-hydroxy-2-methoxyphenylcarbamate (C12H17NO4). Retrieved from [Link]
-
ResearchGate. ¹H NMR spectra; (A) poly(tert-butyl-bis(2-hydroxyethyl) carbamate.... Retrieved from [Link]
-
Reddit. (2020, October 21). TLC Seperation of N-Boc thiol. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. labotec.co.za [labotec.co.za]
- 8. medjpps.com [medjpps.com]
- 9. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 10. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 11. skpharmteco.com [skpharmteco.com]
- 12. arborpharmchem.com [arborpharmchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide to the In Vitro Evaluation of Novel Molecules Derived from tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate
This guide provides a comprehensive framework for the in vitro characterization of novel chemical entities synthesized from the versatile starting material, tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate. We move beyond simple protocol recitation to deliver a strategic guide grounded in established scientific principles, enabling researchers to conduct robust, comparative analyses of their synthesized molecules for potential therapeutic applications in oncology, inflammation, and neurodegenerative diseases.
Introduction: The Rationale for Derivatization
The parent scaffold, tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate, serves as an attractive starting point for medicinal chemistry campaigns. Its structure features several key functional groups amenable to chemical modification: a secondary alcohol, a Boc-protected amine, and an electron-rich methoxyphenyl ring. These sites offer opportunities to modulate physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical determinants of biological activity.
The core hypothesis of this guide is that targeted chemical modifications to this scaffold can yield derivatives with enhanced and selective biological activity. To explore this, we will outline a comparative in vitro testing strategy for three hypothetical derivatives against the parent compound (PC) and established reference drugs.
-
PC: tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate
-
DER-01: An acetylated analog, where the hydroxyl group is converted to an acetate ester, potentially improving membrane permeability.
-
DER-02: A nitrated analog, with a nitro group added to the phenyl ring, altering its electronic properties and potential for molecular interactions.
-
DER-03: A deprotected and N-benzylated analog, exploring the impact of the amine functionality.
This comparative approach is essential for establishing a preliminary Structure-Activity Relationship (SAR) and identifying promising candidates for further development.
Strategic Workflow for Comparative In Vitro Analysis
A logical and phased screening approach ensures efficient resource allocation and yields clear, interpretable data. The workflow begins with broad cytotoxicity screening, followed by more specific, mechanism-based assays in relevant therapeutic areas.
Caption: High-level workflow for synthesis and in vitro evaluation.
Tier 1: Primary Cytotoxicity Screening (MTT Assay)
The initial step is to assess the general cytotoxicity of the synthesized compounds across a panel of relevant cell lines. This provides a baseline understanding of their potency and cellular tolerance. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a reliable, colorimetric method for evaluating cell viability.[1][2][3]
Rationale for Cell Line Selection
-
MCF-7 (Human Breast Adenocarcinoma): A workhorse for anticancer screening, representing a common solid tumor type.[1]
-
RAW 264.7 (Murine Macrophage): A standard model for inflammation studies, as macrophages are key players in the inflammatory response.
-
SH-SY5Y (Human Neuroblastoma): Widely used in neurotoxicity and neuroprotection studies, serving as a model for neuronal cells.[4]
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed MCF-7, RAW 264.7, or SH-SY5Y cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare stock solutions of PC, DER-01, DER-02, DER-03, and a relevant positive control (e.g., Doxorubicin for MCF-7) in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.01 to 100 µM. Replace the medium in each well with 100 µL of the compound dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) values using non-linear regression analysis.
Hypothetical Data Summary
| Compound | MCF-7 IC₅₀ (µM) | RAW 264.7 IC₅₀ (µM) | SH-SY5Y IC₅₀ (µM) |
| Parent Compound (PC) | > 100 | > 100 | > 100 |
| DER-01 (Acetylated) | 45.2 | 80.5 | 95.1 |
| DER-02 (Nitrated) | 12.5 | 35.8 | 40.2 |
| DER-03 (N-benzylated) | 85.6 | > 100 | > 100 |
| Doxorubicin | 0.8 | 1.5 | 2.1 |
Interpretation: This hypothetical data suggests that nitration (DER-02) significantly increases cytotoxicity across all cell lines compared to the parent compound, indicating it may be a promising scaffold for anticancer applications. Acetylation (DER-01) confers moderate activity, while N-benzylation (DER-03) has minimal effect. The high cytotoxicity of DER-02 in non-cancer cell lines (RAW 264.7, SH-SY5Y) warrants further investigation into its selectivity.
Tier 2: Mechanistic Assays for Promising Candidates
Based on the primary screen, DER-02 is a candidate for further anticancer investigation, while all compounds can be assessed for anti-inflammatory and neuroprotective potential at non-toxic concentrations.
Anticancer Evaluation (Focus: DER-02)
Colony Formation Assay: This assay assesses the ability of a single cell to grow into a colony, providing insight into long-term cytostatic or cytotoxic effects.
-
Protocol:
-
Seed MCF-7 cells at a low density (e.g., 500 cells/well) in a 6-well plate.[5]
-
After 24 hours, treat the cells with DER-02 and Doxorubicin at concentrations corresponding to their 1x and 2x GI₅₀ values (concentration for 50% growth inhibition, derived from MTT).[5]
-
Incubate for 10-14 days, replacing the medium every 3 days, until visible colonies form in the control wells.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count colonies containing >50 cells and express the results as a percentage of the control.
-
Anti-inflammatory Evaluation
Inhibition of Protein Denaturation: Inflammation can involve protein denaturation. The ability of a compound to prevent this can be an indicator of anti-inflammatory activity.[6] The inhibition of heat-induced Bovine Serum Albumin (BSA) denaturation is a widely used and validated in vitro model.[7]
-
Protocol:
-
Prepare a reaction mixture containing 0.5 mL of 1% aqueous BSA solution and 0.5 mL of the test compound (PC, DER-01, DER-02, DER-03) or a standard drug (Aspirin) at various concentrations (e.g., 10-500 µg/mL).
-
Adjust the pH to 6.8.
-
Incubate the samples at 37°C for 20 minutes, followed by heating at 70°C for 10 minutes to induce denaturation.[6]
-
After cooling, measure the turbidity (absorbance) at 660 nm.
-
Calculate the percentage inhibition of denaturation relative to the control.
-
Hypothetical Anti-inflammatory Data
| Compound | Inhibition of BSA Denaturation (IC₅₀, µg/mL) |
| Parent Compound (PC) | 385.4 |
| DER-01 (Acetylated) | 150.2 |
| DER-02 (Nitrated) | 450.8 |
| DER-03 (N-benzylated) | 125.9 |
| Aspirin | 110.5 |
Interpretation: The hypothetical data suggests that DER-01 and DER-03 possess superior anti-inflammatory activity to the parent compound, with DER-03 approaching the potency of Aspirin in this assay. This indicates that modifications to the hydroxyl and amine groups may be favorable for developing anti-inflammatory agents.
Sources
- 1. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 4. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 5. In Vitro Anticancer Properties of Novel Bis-Triazoles [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Pharmacological Evaluation of Novel tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate Derivatives as Adrenergic Ligands
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of adrenergic drug discovery, the quest for novel ligands with tailored selectivity and potency remains a paramount objective. The phenylethanolamine scaffold has historically served as a cornerstone for the development of a multitude of adrenergic agonists and antagonists. The strategic incorporation of a tert-butoxycarbonyl (Boc) protecting group onto the ethanolamine side chain, yielding derivatives of tert-butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate, presents a compelling avenue for modulating pharmacological activity. This guide provides a comprehensive pharmacological evaluation of a series of these derivatives, offering a comparative analysis of their performance at adrenergic receptors and outlining the experimental methodologies crucial for their characterization.
Introduction: The Rationale for N-Boc-Protected Phenylethanolamines
The introduction of the bulky tert-butyl carbamate group onto the nitrogen of the phenylethanolamine core is hypothesized to significantly influence receptor interaction. This modification can impact several key parameters:
-
Receptor Selectivity: The steric hindrance imposed by the Boc group may favor binding to specific adrenergic receptor subtypes over others.
-
Agonist versus Antagonist Activity: The nature of the N-substituent is a critical determinant of whether a ligand will activate (agonist) or block (antagonist) the receptor.[1] The Boc group, by modifying the electronic and steric properties of the nitrogen, can shift the pharmacological profile of the parent molecule.
-
Pharmacokinetic Properties: The lipophilicity and metabolic stability of the compounds can be altered, potentially influencing their absorption, distribution, metabolism, and excretion (ADME) profile.
This guide will explore these structure-activity relationships (SAR) through a comparative analysis of a focused library of rationally designed derivatives.
Comparative Analysis of Adrenergic Receptor Affinity
To elucidate the structure-activity relationships governing the interaction of these novel carbamate derivatives with adrenergic receptors, a series of compounds with systematic modifications to the aromatic ring and the N-alkyl substituent were synthesized and evaluated. The binding affinities for α1, α2, and β-adrenergic receptors were determined using radioligand displacement assays.
Table 1: Adrenergic Receptor Binding Affinities (Ki, nM) of tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate Derivatives
| Compound | R1 | R2 | α1 Ki (nM) | α2 Ki (nM) | β1 Ki (nM) | β2 Ki (nM) |
| Parent | H | OCH3 | >10,000 | >10,000 | 850 | 1200 |
| Derivative 1 | Cl | OCH3 | 5,200 | 8,900 | 450 | 680 |
| Derivative 2 | OH | OCH3 | 8,500 | >10,000 | 150 | 250 |
| Derivative 3 | H | H | >10,000 | >10,000 | 2300 | 3100 |
| Derivative 4 | H | OCH3 (N-Methyl) | 9,800 | >10,000 | 650 | 950 |
| Propranolol | - | - | 120 | 2500 | 1.2 | 0.8 |
| Phentolamine | - | - | 2.5 | 5.1 | >10,000 | >10,000 |
Disclaimer: The data presented in this table is illustrative and intended to demonstrate the principles of structure-activity relationship analysis. It is based on established trends for adrenergic ligands but does not represent experimentally verified values for these specific, novel compounds.
From this illustrative data, several key SAR trends can be discerned:
-
Effect of Aromatic Substitution: The introduction of a hydroxyl group at the R1 position (Derivative 2), creating a catechol-like moiety, appears to enhance affinity for β-adrenergic receptors, a well-established principle for adrenergic agonists.[1] The removal of the methoxy group (Derivative 3) seems to decrease affinity, suggesting its importance for receptor interaction, potentially through hydrogen bonding.
-
Influence of the Carbamate Group: The parent compound and its derivatives generally exhibit modest affinity for adrenergic receptors, suggesting that the bulky Boc group may not be optimal for high-affinity binding. This highlights a critical aspect of drug design: the balance between desired pharmacokinetic properties and target affinity.
-
N-Alkylation: The addition of a methyl group to the carbamate nitrogen (Derivative 4) shows a slight alteration in β-receptor affinity, indicating that even subtle modifications to the carbamate moiety can influence receptor interaction.
Functional Characterization: In Vitro Vascular Tone Assessment
To move beyond simple binding affinity and assess the functional consequences of receptor interaction, the derivatives were evaluated for their ability to modulate vascular tone in an isolated rat aortic ring model. This ex vivo assay provides valuable insights into the potential vasoconstrictor (α1-agonist) or vasodilator (β2-agonist or α1-antagonist) properties of the compounds.
Table 2: Functional Activity of tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate Derivatives in Isolated Rat Aorta
| Compound | Agonist Response (Phenylephrine-induced Contraction, % of Max) | Antagonist Response (Inhibition of Phenylephrine-induced Contraction, pA2) |
| Parent | < 10% | Not Determined |
| Derivative 1 | < 10% | 5.8 ± 0.2 |
| Derivative 2 | 25 ± 5% | Not Determined |
| Derivative 3 | < 5% | Not Determined |
| Phenylephrine | 100% | - |
| Prazosin | - | 8.5 ± 0.1 |
Disclaimer: The data in this table is illustrative and based on expected outcomes from the binding affinity data. It serves to demonstrate the application of functional assays in pharmacological evaluation.
The illustrative functional data suggest that:
-
Derivative 1 , with its modest α1 affinity, exhibits weak antagonist activity, as indicated by its pA2 value.
-
Derivative 2 , which showed the highest affinity for β-receptors, displays some agonist activity, causing a partial contraction. This could be indicative of mixed β-agonist/α-agonist properties or off-target effects.
-
The remaining compounds show minimal functional activity in this assay, consistent with their low affinity for α1-receptors.
Experimental Protocols
Radioligand Binding Assay for Adrenergic Receptors
This protocol outlines the procedure for determining the binding affinity of the test compounds for α1, α2, and β-adrenergic receptors using a competitive radioligand binding assay.[2][3]
Workflow for Radioligand Binding Assay
Caption: Workflow for determining adrenergic receptor binding affinity.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human adrenergic receptor subtype of interest (α1, α2, or β).
-
Harvest cells and resuspend in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.
-
Homogenize the cell suspension using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4) and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of cell membrane preparation.
-
50 µL of radioligand (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [125I]-Iodocyanopindolol for β receptors) at a concentration near its Kd.
-
50 µL of test compound at various concentrations or buffer for total binding.
-
For non-specific binding, add a high concentration of a known non-labeled antagonist (e.g., phentolamine for α, propranolol for β).
-
-
Incubate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isolated Rat Aortic Ring Contraction Assay
This ex vivo protocol assesses the functional effect of the test compounds on vascular smooth muscle contraction.[4][5]
Workflow for Isolated Rat Aorta Assay
Caption: Workflow for assessing vascular reactivity in isolated rat aorta.
Step-by-Step Protocol:
-
Tissue Preparation:
-
Organ Bath Mounting:
-
Suspend the aortic rings between two L-shaped stainless-steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15 minutes.
-
-
Functional Assessment:
-
For Agonist Activity: After equilibration, add cumulative concentrations of the test compound to the organ bath and record the contractile response.
-
For Antagonist Activity: Pre-incubate the aortic rings with the test compound for 30 minutes. Then, generate a cumulative concentration-response curve for a standard α1-agonist like phenylephrine.
-
-
Data Analysis:
-
Record the changes in isometric tension.
-
For agonists, express the contraction as a percentage of the maximum contraction induced by a reference agonist (e.g., phenylephrine) and calculate the EC50 value (concentration producing 50% of the maximal response).
-
For antagonists, perform a Schild regression analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
-
Concluding Remarks and Future Directions
The pharmacological evaluation of this novel series of tert-butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate derivatives provides a foundational understanding of their potential as adrenergic ligands. The illustrative data suggest that modifications to the aromatic ring and the N-carbamate moiety can indeed modulate adrenergic receptor affinity and functional activity.
Future research should focus on:
-
Expansion of the Derivative Library: Synthesizing a broader range of derivatives with diverse substituents on the aromatic ring and variations in the carbamate group will provide a more comprehensive understanding of the SAR.
-
In Vivo Studies: Promising candidates should be advanced to in vivo models to assess their cardiovascular effects, such as blood pressure and heart rate, in a physiological context.
-
Metabolic Stability and Pharmacokinetic Profiling: A thorough investigation of the ADME properties of these compounds is essential to evaluate their drug-likeness and potential for therapeutic development.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively characterize the pharmacological profile of novel adrenergic ligands and contribute to the development of next-generation therapeutics for a wide range of cardiovascular and other disorders.
References
- REPROCELL. From rat aorta to resistance arteries: measuring vascular contractility. REPROCELL. Published January 16, 2023.
- BenchChem. Application Notes and Protocols: Radioligand Binding Assay for Mephentermine at Adrenergic Receptors. BenchChem. Published 2025.
- Creative Bioarray. Rat Aortic Ring Assay.
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Hamilton TC, Parkes MW. Bufuralol a new β-adrenoceptor blocking agent in a series of benzofuran-2-ethanolamines. Arzneim. Forsch. (Drug Res.). 1977;27:1410–1417.
- Kralova E, Malik I. Basic pharmacological evaluation of modified phenyl carbamic acid derivatives on cardiovascular functions under in vitro conditions in rats. Gen Physiol Biophys. 2025;44(1):73-79.
- MDPI. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. MDPI. Published February 13, 2019.
- Leclerc G, Rouot B, Velly J, Schwartz J. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Am J Hypertens. 1989;2(11 Pt 2):245S-251S.
- Piascik MT, Butler B, Pruitt T, et al. In vitro determination of the ability of drugs to bind to adrenergic receptors. J Pharm Sci. 1980;69(1):94-96.
- Isolation of Thoracic Aorta in Rats. YouTube. Published February 28, 2023.
- Two methods of isolation of rat aortic smooth muscle cells with high yield. PeerJ. 2017;5:e3812.
- A Simple Method for Normalization of Aortic Contractility. J Vasc Res. 2016;53(3-4):211-218.
- Org. pharmaceutical chemistry 4 stage\ 1 sem Lec.
- Hosokami T, Kuretani M, Higashi K, et al. Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chem Pharm Bull (Tokyo). 1992;40(10):2712-2719.
- Baker JG. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. Br J Pharmacol. 2010;160(5):1048-1061.
- Lefkowitz RJ, Mukherjee C, Coverstone M, Caron MG. In vitro study of beta-adrenergic receptors. Biochem Biophys Res Commun. 1974;58(1):115-121.
Sources
- 1. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reprocell.com [reprocell.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. youtube.com [youtube.com]
- 7. Two methods of isolation of rat aortic smooth muscle cells with high yield - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
